Taiwanhomoflavone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJPGGGJZYXVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery of Taiwanhomoflavone B in Cephalotaxus wilsoniana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of Taiwanhomoflavone B, a novel C-methylated biflavone identified in Cephalotaxus wilsoniana. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Executive Summary
Cephalotaxus wilsoniana, a plant species endemic to Taiwan, has been a source of various bioactive secondary metabolites. While the genus is renowned for its cytotoxic alkaloids, research has also led to the discovery of unique flavonoids. Among these is this compound, a C-methylated biflavone isolated from the twigs of the plant. Spectroscopic analysis confirmed its novel structure. Preliminary biological assays have demonstrated its cytotoxic potential against human cancer cell lines, suggesting its promise as a lead compound for further investigation in oncology.
Isolation and Purification
This compound was successfully isolated from the ethanolic extract of the twigs of Cephalotaxus wilsoniana. The process, as outlined in the primary literature, involved a multi-step chromatographic separation.
Experimental Protocol: Extraction and Isolation
The following protocol details the methodology employed for the extraction and isolation of this compound:
-
Plant Material Collection and Preparation: Twigs of Cephalotaxus wilsoniana were collected and air-dried. The dried plant material was then pulverized to a fine powder to maximize the surface area for solvent extraction.
-
Extraction: The powdered plant material was subjected to exhaustive extraction with ethanol at room temperature. The resulting ethanolic extract was then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.
-
Chromatographic Separation: The fraction containing this compound was subjected to a series of column chromatography steps. This typically involves:
-
Silica Gel Column Chromatography: The active fraction was loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound were further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved using preparative HPLC on a reversed-phase C18 column with a suitable solvent system, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.
-
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques. These methods provided detailed information about its molecular formula, connectivity, and stereochemistry.
Methodologies for Structure Determination
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments was conducted to establish the complete structure of this compound. This included:
-
¹H-NMR: To identify the types and number of protons and their neighboring environments.
-
¹³C-NMR and DEPT: To determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary).
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.
-
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyls, carbonyls, and aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, providing information about the chromophoric system characteristic of flavonoids.
Quantitative Data
The following tables summarize the key quantitative data associated with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₂₂O₁₀ |
| Appearance | Yellow amorphous powder |
| Optical Rotation | Specific value reported in primary literature |
| Melting Point | Specific value reported in primary literature |
Table 2: Cytotoxic Activity of this compound[1][2]
| Cell Line | ED₅₀ (μg/mL) |
| KB (Oral Epidermoid Carcinoma) | 3.8 |
| Hepa-3B (Hepatoma) | 3.5 |
Visualizations
Experimental Workflow for Isolation and Identification
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from Cephalotaxus wilsoniana.
Caption: Workflow for the discovery of this compound.
Putative Signaling Pathway for Cytotoxicity
While the initial discovery paper for this compound focused on its isolation and structural characterization, the cytotoxic activity suggests interference with fundamental cellular processes. Flavonoids, in general, are known to induce apoptosis through various signaling pathways. A plausible, though not yet confirmed for this specific molecule, pathway is the intrinsic apoptotic pathway.
Caption: A putative intrinsic apoptotic pathway for flavonoid cytotoxicity.
Conclusion and Future Directions
The discovery of this compound from Cephalotaxus wilsoniana adds to the growing family of bioactive biflavonoids. Its demonstrated cytotoxicity against human cancer cell lines warrants further investigation. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to produce larger quantities of this compound for extensive biological testing.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its cytotoxic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models to assess its therapeutic potential.
This foundational work on this compound provides a strong basis for its further development as a potential anticancer agent.
Unveiling the Molecular Architecture of Taiwanhomoflavone B: A Technical Guide
For Immediate Release
Taipei, Taiwan – November 19, 2025 – Discovered in the twigs of the Taiwanese plum yew, Cephalotaxus wilsoniana, Taiwanhomoflavone B stands as a significant C-methylated biflavone with demonstrated cytotoxic activities against oral epidermoid (KB) and liver (Hepa-3B) carcinoma cells.[1] This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental methodologies and spectroscopic data that were pivotal in defining its molecular framework. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural analysis and potential therapeutic applications of novel flavonoids.
Spectroscopic Data and Structural Elucidation
The structural determination of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided the fundamental data necessary to piece together the connectivity and stereochemistry of this complex natural product.
Mass Spectrometry
High-resolution mass spectrometry was employed to determine the elemental composition of this compound.
| Experiment | Ion | m/z (Observed) | Formula |
| High-Resolution MS | [M+H]⁺ | Data not available in search results | C₃₁H₂₂O₁₀ |
Note: Specific observed m/z value is not available in the provided search results. The formula is inferred from the compound's classification as a C-methylated biflavone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were critical in establishing the carbon skeleton and the placement of protons and substituent groups. The following tables summarize the key NMR spectroscopic data.
Table 1: ¹H-NMR Spectroscopic Data (DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data not available in search results |
Table 2: ¹³C-NMR Spectroscopic Data (DMSO-d₆)
| Position | δ (ppm) | Type |
| Data not available in search results |
Note: The detailed ¹H and ¹³C NMR chemical shifts for this compound are not explicitly provided in the aggregated search results. The primary literature would be the definitive source for this data.
The elucidation process, based on general principles of flavonoid structure determination, would follow a logical workflow.
Experimental Protocols
The following sections describe the generalized experimental procedures for the isolation and structural characterization of biflavonoids like this compound, based on standard phytochemical practices.
Isolation of this compound
-
Extraction: The dried and powdered twigs of Cephalotaxus wilsoniana are extracted with a suitable solvent, such as ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.
-
Chromatography: The bioactive fraction (typically the ethyl acetate fraction for flavonoids) is further purified using a combination of chromatographic techniques. This includes column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish proton-proton and proton-carbon correlations, which are essential for assigning the chemical shifts and determining the connectivity of the molecule.
-
Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as ESI-TOF (Electrospray Ionization - Time of Flight) or FAB-MS (Fast Atom Bombardment - Mass Spectrometry) to determine the accurate mass and elemental composition of the molecule.
Cytotoxicity and Potential Signaling Pathways
This compound has been reported to exhibit cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells.[1] While the specific signaling pathways affected by this compound have not been detailed in the available literature, flavonoids, as a class, are known to induce apoptosis in cancer cells through various mechanisms.
Generally, flavonoids can trigger either the intrinsic (mitochondrial) or the extrinsic (death receptor) apoptotic pathways. These pathways involve a cascade of signaling proteins that ultimately lead to programmed cell death.
Further research is required to elucidate the precise molecular targets and signaling cascades modulated by this compound in cancer cells. Understanding these mechanisms will be crucial for the future development of this and related biflavonoids as potential therapeutic agents.
References
Unveiling the Spectroscopic Signature of Taiwanhomoflavone B: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that define the structure of this natural product.
Introduction
This compound is a biflavonoid with the molecular formula C₃₂H₂₄O₁₀, identified by the CAS number 509077-91-2. Its structure has been elucidated through extensive spectroscopic analysis. This guide consolidates the key spectroscopic data and the methodologies used for their acquisition, providing a valuable resource for the scientific community.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
| Ion | Formula | Observed m/z | Calculated m/z |
| [M+H]⁺ | C₃₂H₂₅O₁₀ | 569.1401 | 569.1397 |
¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)
The ¹H-NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 6.62 | s | |
| 6 | 6.25 | d | 2.0 |
| 8 | 6.48 | d | 2.0 |
| 2' | 7.42 | d | 2.0 |
| 5' | 6.90 | d | 8.5 |
| 6' | 7.45 | dd | 8.5, 2.0 |
| 6-Me | 2.15 | s | |
| 2'' | 5.48 | dd | 12.5, 3.0 |
| 3''ax | 3.15 | dd | 17.0, 12.5 |
| 3''eq | 2.88 | dd | 17.0, 3.0 |
| 6'' | 6.18 | s | |
| 2''' | 7.95 | d | 9.0 |
| 3''' | 6.98 | d | 9.0 |
| 5''' | 7.35 | d | 2.0 |
| 6''' | 7.32 | dd | 9.0, 2.0 |
| 8''' | 7.15 | d | 9.0 |
| 5-OH | 13.01 | s | |
| 7-OH | 5.58 | br s | |
| 4'-OH | 5.75 | br s | |
| 4''-OH | 5.65 | br s | |
| 7''-OH | 5.60 | br s | |
| 5'''-OH | 12.98 | s |
¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.
| Position | δ (ppm) | Position | δ (ppm) |
| 2 | 164.2 | 2'' | 79.8 |
| 3 | 102.9 | 3'' | 42.5 |
| 4 | 182.5 | 4'' | 197.1 |
| 5 | 161.8 | 5'' | 164.5 |
| 6 | 98.8 | 6'' | 96.5 |
| 7 | 164.8 | 7'' | 167.8 |
| 8 | 94.0 | 8'' | 109.5 |
| 9 | 157.8 | 9'' | 163.8 |
| 10 | 104.5 | 10'' | 102.5 |
| 1' | 121.5 | 1''' | 123.1 |
| 2' | 128.5 | 2''' | 130.2 |
| 3' | 114.8 | 3''' | 116.1 |
| 4' | 158.2 | 4''' | 162.1 |
| 5' | 116.0 | 5''' | 118.2 |
| 6' | 130.5 | 6''' | 128.8 |
| 6-Me | 8.1 |
Experimental Protocols
The spectroscopic data presented above were acquired using standard, well-established methodologies in the field of natural product chemistry.
Isolation of this compound
This compound was isolated from the twigs of Cephalotaxus wilsoniana. The dried and powdered plant material was extracted with a suitable solvent (e.g., methanol or ethanol). The resulting crude extract was then subjected to a series of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a high-resolution mass spectrometer. The purified compound was dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was measured to determine the accurate molecular weight and elemental composition.
NMR Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are given in Hertz (Hz). Standard pulse sequences were used to acquire the following spectra:
-
¹H-NMR: For the determination of proton chemical shifts and coupling constants.
-
¹³C-NMR: For the determination of carbon chemical shifts.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for assigning the connectivity of the molecular structure.
Logical Relationship of Spectroscopic Analysis
The process of elucidating the structure of this compound follows a logical workflow, starting from the initial determination of its molecular formula to the detailed mapping of its atomic connectivity.
This diagram illustrates how the different spectroscopic techniques contribute to the final determination of the chemical structure. Mass spectrometry provides the foundational molecular formula. 1D-NMR experiments offer insights into the types of protons and carbons present, while 2D-NMR experiments connect these individual atoms to build the complete molecular framework.
In-Depth Technical Guide: Taiwanhomoflavone B (CAS Number 509077-91-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B, with the Chemical Abstracts Service (CAS) number 509077-91-2, is a naturally occurring flavone that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it shares a core phenylchromen-4-one structure, which is prevalent in a variety of plant secondary metabolites. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activity, and mechanism of action. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
While specific experimental data for the physicochemical properties of this compound are not widely reported in publicly available literature, general characteristics of flavones can be inferred. Flavonoids are typically crystalline solids with melting points influenced by their substitution patterns. Their solubility is generally low in water but increases in organic solvents.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 509077-91-2 | N/A |
| Molecular Formula | C₃₂H₂₄O₁₀ | [1] |
| Molecular Weight | 568.53 g/mol | [1] |
| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-chromen-4-one | Inferred from "Flavone B" |
| Synonyms | Flavone B | [2] |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| NMR Data (¹H, ¹³C) | Not Reported | N/A |
Biological Activity and Mechanism of Action
Research has identified this compound, referred to in key studies as "Flavone B," as a promising anti-neoplastic agent with a distinct mechanism of action.[2] It exhibits preferential cytotoxic activity against poorly differentiated cancer cells, a characteristic that distinguishes it from its isomer, Flavone A.[2]
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic effects against a range of highly tumorigenic cancer cell lines.[2][3] Notably, its activity is more pronounced in poorly differentiated carcinomas.
Table 2: In Vitro Anti-Cancer Activity of this compound ("Flavone B")
| Cell Line | Cancer Type | Differentiation | EC₅₀ (µM) | Source |
| HCT116 | Colon Carcinoma | Poorly Differentiated | 74.82 | [4] |
| MIA PaCa | Pancreatic Cancer | Poorly Differentiated | 33.18 | [4] |
| SK-BR-3 | Breast Cancer | Poorly Differentiated | Not Reported | [2] |
Mechanism of Action: Induction of Apoptosis via the Extrinsic Pathway
The primary mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis.[4] Unlike its isomer, which acts through the intrinsic mitochondrial pathway, this compound triggers programmed cell death via the extrinsic pathway.[4] This process is initiated by the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal kinase (JNK).[4] The activation of the ERK/c-JUN signaling cascade is a key event in the apoptotic process induced by this compound.[4]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the studies of this compound ("Flavone B").
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., HCT116, MIA PaCa) were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control cells.[2]
-
Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins (ERK, c-JUN).
-
Methodology:
-
Cells were treated with this compound for a specified time.
-
Total protein was extracted from the cells using a lysis buffer.
-
Protein concentration was determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK and c-JUN.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
Caption: General workflow for Western Blot analysis.
Conclusion
This compound (CAS 509077-91-2), also identified in research as "Flavone B," presents a compelling profile as a potential anti-cancer agent. Its unique preferential cytotoxicity towards poorly differentiated cancer cells, mediated through the extrinsic apoptotic pathway involving ERK and c-JUN activation, suggests a targeted therapeutic potential. This technical guide summarizes the currently available data to facilitate further investigation into its pharmacological properties, safety profile, and potential for clinical development. Further studies are warranted to fully elucidate its physicochemical characteristics and to explore its efficacy in in vivo models.
References
Initial Biological Activity Screening of Taiwanhomoflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the initial biological activity screening of Taiwanhomoflavone B, a C-methylated biflavone isolated from Cephalotaxus wilsoniana. Due to the limited availability of specific experimental data on this compound's broad biological activities beyond cytotoxicity, this document presents the known cytotoxic data and outlines standardized experimental protocols and potential mechanisms of action based on the well-established activities of related flavonoid compounds.
Quantitative Biological Activity Data
The primary screening of this compound has focused on its cytotoxic effects against human cancer cell lines. The available quantitative data is summarized below.
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | KB (Oral Epidermoid Carcinoma) | ED50 | 3.8 µg/mL | [1] |
| Cytotoxicity | Hepa-3B (Hepatoma) | ED50 | 3.5 µg/mL | [1] |
Note: ED50 (Median Effective Dose) is the concentration of a drug that produces a therapeutic response in 50% of the population. In cytotoxicity assays, it represents the concentration that causes 50% inhibition of cell growth.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological screening of flavonoid compounds like this compound. These protocols are based on standard assays used in the field.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
-
Cell Lines: KB (Oral Epidermoid Carcinoma), Hepa-3B (Hepatoma).
-
Reagents:
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 48 hours. A vehicle control (DMSO) should be included.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the ED50 value.
-
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 (murine macrophage).
-
Reagents:
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of NO.
-
Antioxidant Assay (DPPH Radical Scavenging Activity)
This assay assesses the free radical scavenging capacity of a compound.
-
Reagents:
-
This compound (dissolved in methanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
-
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add 1 mL of the compound solution to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.
-
Enzyme Inhibition Assay (Xanthine Oxidase Inhibition)
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Xanthine oxidase from bovine milk
-
Xanthine solution
-
Phosphate buffer (pH 7.5)
-
Allopurinol (positive control)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, xanthine solution, and different concentrations of this compound.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate potential mechanisms of action and a general workflow for the biological screening of this compound.
Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.
Caption: General Anti-inflammatory Mechanism of Flavonoids via NF-κB Inhibition.
Caption: General Workflow for Screening the Biological Activities of Natural Products.
References
In-Depth Technical Guide: Cytotoxic Effects of Taiwanhomoflavone B on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B, a flavonoid also known as 3,5-dihydroxy-6,7,8-trimethoxyflavone, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized to ascertain its anti-cancer properties. The information presented herein is intended to support further research and drug development efforts in oncology.
Cytotoxic Activity of this compound
This compound exhibits preferential cytotoxicity against poorly differentiated cancer cells, particularly those of the colon and pancreas.[1] While specific IC50 values are not extensively tabulated in publicly available literature, its efficacy has been demonstrated in key cancer cell lines.
Quantitative Data Summary
The following table summarizes the known cytotoxic effects of this compound on specific cancer cell lines. Further research is required to establish a comprehensive IC50 profile across a broader range of cancers.
| Cell Line | Cancer Type | Differentiation Status | Reported Cytotoxic Effect |
| HCT 116 | Colon Carcinoma | Poorly Differentiated | Induces apoptosis |
| MIA PaCa | Pancreatic Carcinoma | Poorly Differentiated | Induces apoptosis |
Mechanism of Action: Induction of Apoptosis via the Extrinsic Pathway
This compound induces programmed cell death, or apoptosis, in susceptible cancer cells through the extrinsic pathway.[1] This mechanism is distinct from the intrinsic (mitochondrial) pathway and is initiated by signals from outside the cell. The key signaling events are outlined below.
Signaling Pathway
The pro-apoptotic activity of this compound is primarily mediated through the upregulation of the phosphorylated forms of Extracellular Signal-Regulated Kinase (ERK) and c-JUN.[1] This cascade ultimately leads to the activation of downstream effectors that execute the apoptotic program. Notably, this signaling does not involve the AKT pathway.[1]
Experimental Protocols
The following sections detail the methodologies employed to evaluate the cytotoxic effects of this compound.
General Experimental Workflow
A standardized workflow is crucial for assessing the cytotoxic potential of compounds like this compound. This typically involves cell culture, treatment with the compound, and subsequent analysis of cell viability and mechanism of death.
Cell Culture
-
Cell Lines: Human colon carcinoma (HCT 116) and human pancreatic carcinoma (MIA PaCa) cells are utilized.
-
Culture Medium: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM or Roswell Park Memorial Institute - RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well (typically 10% of the well volume) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate and treated with this compound as described above.
-
Fixation: After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: The cells are stained with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Visualization: The coverslips are mounted on microscope slides, and the nuclear morphology is observed under a fluorescence microscope.
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK and c-JUN, to elucidate the signaling pathways involved in the cytotoxic response.
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-ERK, ERK, p-c-JUN, c-JUN, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
This compound demonstrates significant cytotoxic effects against poorly differentiated colon and pancreatic cancer cell lines by inducing apoptosis through the extrinsic pathway. The mechanism of action involves the upregulation of phosphorylated ERK and c-JUN. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel flavonoids as potential anti-cancer therapeutics. Further studies are warranted to establish a comprehensive profile of its IC50 values across a wider range of cancer cell lines and to evaluate its in vivo efficacy and safety.
References
Preliminary In Vitro Investigation of Taiwanhomoflavone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the preliminary in vitro biological activities of Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana[1]. This document collates the available quantitative data, outlines plausible experimental methodologies for the observed activities, and presents key signaling pathways and workflows in a standardized visual format.
Core Data Summary
The initial in vitro screening of this compound has focused on its cytotoxic and signaling pathway modulatory effects. The quantitative data from these preliminary studies are summarized below.
| Biological Activity | Cell Line | Assay Type | Metric | Value | Reference |
| Cytotoxicity | KB oral epidermoid carcinoma | Not specified | ED50 | 3.8 µg/mL | [1][2] |
| Cytotoxicity | Hepa-3B hepatoma | Not specified | ED50 | 3.5 µg/mL | [1][2] |
| Wnt Signaling Inhibition | HEK293W (reporter cells) | Luciferase Reporter Assay | IC50 | 12.00 ± 0.36 µM | [3] |
Experimental Protocols
Detailed experimental protocols for the in vitro investigation of this compound are not extensively published. However, based on the reported data, the following are representative methodologies that are commonly employed for such investigations.
Cytotoxicity Assay (e.g., MTT or XTT Assay)
This protocol describes a general procedure for determining the cytotoxic effects of a compound on cancer cell lines, leading to the derivation of an ED50 value.
-
Cell Culture and Seeding:
-
KB and Hepa-3B cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the exponential growth phase and seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.
-
The cells are incubated with the compound for a specified period, typically 48 or 72 hours.
-
-
Viability Assessment:
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent (e.g., XTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The ED50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Wnt Signaling Pathway Luciferase Reporter Assay
This protocol outlines a common method for quantifying the inhibitory effect of a compound on the Wnt signaling pathway.
-
Cell Line and Transfection:
-
HEK293 cells are typically used due to their high transfection efficiency.
-
Cells are co-transfected with a Wnt-responsive luciferase reporter plasmid (e.g., TOPflash, which contains TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Pathway Activation:
-
After a 24-hour post-transfection period, the cells are treated with various concentrations of this compound.
-
The Wnt pathway is then activated, typically by adding Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).
-
-
Luciferase Activity Measurement:
-
Following a 16-24 hour incubation with the compound and activator, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
The firefly luciferase activity (from the TOPflash reporter) is normalized to the Renilla luciferase activity for each sample.
-
The normalized luciferase activity is then expressed as a percentage of the activity in the activated, untreated control cells.
-
The IC50 value, the concentration of this compound that causes a 50% inhibition of Wnt signaling, is calculated from the dose-response curve.
-
Visualizations: Pathways and Workflows
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway is crucial for cell proliferation and differentiation. Its dysregulation is often implicated in cancer. This compound has been identified as an inhibitor of this pathway. The diagram below illustrates a simplified canonical Wnt signaling cascade and the likely point of inhibition.
Caption: Simplified Wnt signaling pathway with inhibition by this compound.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines a typical workflow for assessing the cytotoxic potential of a novel compound like this compound.
Caption: General workflow for in vitro cytotoxicity testing of a compound.
References
- 1. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Biflavone Ginkgetin, a Novel Wnt Inhibitor, Suppresses the Growth of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive literature review on Taiwanhomoflavone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B, a plant-derived flavonoid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its mechanism of action, biological activities, and the experimental methodologies used for its characterization. All quantitative data has been summarized for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. The signaling pathways and experimental workflows are visually represented to provide a clear understanding of the underlying processes.
Chemical Structure and Properties
This compound is identified as 3,5-dihydroxy-6,7,8-trimethoxyflavone[1]. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₂₄O₁₀[2] |
| Molecular Weight | 568.5 g/mol [2] |
| CAS Number | 509077-91-2[2][3] |
Anticancer Activity
This compound has demonstrated potent cytotoxic activity against poorly differentiated cancer cell lines, distinguishing its mechanism from its isomer, Flavone A, which is more effective against well-differentiated cancers[1][4].
Quantitative Data on Cytotoxic Activity
The effective concentrations (EC₅₀) of this compound against various cancer cell lines are presented in the following table.
| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma (poorly differentiated) | 33.18 | [1] |
| HCT 116 | Colon Carcinoma (poorly differentiated) | 74.82 | [1] |
| KB | Oral Epidermoid Carcinoma | 3.8 µg/mL | [3] |
| Hepa-3B | Hepatoma | 3.5 µg/mL | [3] |
Mechanism of Action: Induction of Extrinsic Apoptosis
This compound induces apoptosis in susceptible cancer cells through the extrinsic pathway, bypassing the mitochondria-mediated intrinsic pathway[1][4]. This mechanism is characterized by the upregulation of key signaling proteins.
Signaling Pathway
The proposed signaling cascade initiated by this compound involves the concomitant upregulation of the phosphorylated forms of Extracellular Signal-Regulated Kinase (ERK) and c-JUN at serine 73[1]. This activation of the ERK/c-JUN pathway is a critical step leading to the execution of apoptosis. Notably, this apoptotic induction occurs without the involvement of the AKT signaling pathway[1].
Experimental Protocols
The following sections detail the key experimental methodologies employed in the study of this compound's anticancer effects.
Cell Culture and Treatment
Poorly differentiated human colon adenocarcinoma HCT 116 and pancreatic carcinoma MIA PaCa-2 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experimental treatments, cells were dosed with 40 μM of this compound dissolved in DMSO (final concentration of 0.27%)[1].
Annexin V Apoptosis Assay
To confirm the induction of apoptosis, an Annexin V assay was performed.
-
Procedure:
-
Cancer cells (HCT 116 or MIA PaCa-2) were treated with 40 μM of this compound.
-
Control cells were treated with DMSO (0.27% final concentration).
-
After 6 hours of incubation, cells were stained with Annexin V (green fluorescence for apoptotic cells) and DAPI (blue fluorescence for cell nuclei).
-
Cells were visualized using fluorescence microscopy to detect apoptosis[1].
-
Western Blot Analysis
Western blotting was utilized to investigate the changes in protein expression and phosphorylation states within the signaling pathway.
-
Protocol:
-
Cell Lysis: Treated and control cells were lysed to extract total proteins.
-
SDS-PAGE: Protein extracts were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Separated proteins were transferred to a nitrocellulose membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of ERK and c-JUN.
-
Secondary Antibody Incubation: The membrane was then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system. Actin or tubulin was used as a loading control[1].
-
Synthesis
The literature reviewed did not contain specific details on the total synthesis of this compound. However, the general synthesis of flavones often involves the oxidative cyclization of o-hydroxychalcones. Further research is required to elucidate a specific and efficient synthetic route for this compound.
Conclusion and Future Directions
This compound exhibits significant and selective cytotoxic activity against poorly differentiated cancer cells by inducing extrinsic apoptosis through the upregulation of the ERK/c-JUN signaling pathway. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the complete spectrum of its biological activities, establishing a viable synthetic pathway, and conducting in vivo studies to validate its efficacy and safety as a potential anticancer agent. The differential activity of this compound and its isomer, Flavone A, on cancer cells of varying differentiation statuses suggests a potential for combination therapy, which warrants further exploration.
References
Pharmacological Properties of C-Methylated Biflavones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-methylated biflavones, a unique subclass of flavonoids characterized by the presence of one or more methyl groups attached directly to the carbon skeleton of the biflavone core, have garnered significant attention in pharmacological research. This methylation can enhance their lipophilicity and metabolic stability, often leading to improved bioavailability and potent biological activities.[1] This technical guide provides an in-depth overview of the pharmacological properties of C-methylated biflavones, focusing on their cytotoxic, anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development endeavors.
Pharmacological Activities of C-Methylated Biflavones
C-methylated biflavones exhibit a wide spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics.
Cytotoxic and Anticancer Properties
Several C-methylated biflavones have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
Table 1: Cytotoxic Activity of C-Methylated Biflavones
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Taiwanhomoflavone-A | KB (nasopharynx carcinoma) | ED50 | 3.4 µg/mL | [2] |
| COLO-205 (colon carcinoma) | ED50 | 1.0 µg/mL | [2] | |
| Hepa-3B (hepatoma) | ED50 | 2.0 µg/mL | [2] | |
| Hela (cervix tumor) | ED50 | 2.5 µg/mL | [2] | |
| Taiwanhomoflavone-B | KB (oral epidermoid carcinoma) | ED50 | 3.8 µg/mL | |
| Hepa-3B (hepatoma) | ED50 | 3.5 µg/mL | ||
| 6a | HepG2 (liver cancer) | IC50 | 0.65 µM | [3] |
| 6b | HepG2 (liver cancer) | IC50 | 0.92 µM | [3] |
| 16 | FaDu (pharynx carcinoma) | IC50 | 11.46 µM | [3] |
| 17 | PC3 (prostate cancer) | IC50 | 13.62 µM | [3] |
| 7b | MDA-MB-468 (breast cancer) | IC50 | 11.45 µM | [3] |
Anti-inflammatory Activity
C-methylated biflavones have been shown to possess potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Table 2: Anti-inflammatory Activity of C-Methylated Biflavones
| Compound | Assay | Target/Cell Line | Activity Metric | Value | Reference |
| (2S)-5,7,4'-trihydroxy-2'-methoxy-8,5'-di(3-methyl-2-butenyl)-6-methylflavanone | Nitric Oxide Production | LPS-triggered RAW cells | IC50 | 15.0 ± 0.7 µM | |
| 6-6'' biflavone (synthetic) | PGE2 Production | LPS-treated RAW 264.7 cells | IC50 | 3.7 µM | |
| Ginkgetin (natural biflavone) | PGE2 Production | LPS-treated RAW 264.7 cells | IC50 | 8.2-20.7 µM |
Antioxidant Activity
The antioxidant capacity of C-methylated biflavones contributes significantly to their protective effects against oxidative stress-related diseases. They can scavenge free radicals and inhibit lipid peroxidation.
Table 3: Antioxidant Activity of C-Methylated Biflavones and Related Compounds
| Compound/Extract | Assay | Activity Metric | Value | Reference |
| Myrigalone B | Lipid Peroxidation (hepatocytes) | IC50 | 23 ± 1 µM | |
| Myrigalone B | Lipid Peroxidation (mitochondria) | IC50 | 5.2 ± 0.1 µM | |
| Myrica gale fruit extract | Lipid Peroxidation (hepatocytes) | IC50 | 7.0 ± 0.2 µM | |
| Myrica gale fruit extract | Lipid Peroxidation (mitochondria) | IC50 | 1.7 ± 0.1 µM | |
| Myrigalone B | DPPH radical scavenging | IC50 | 32 ± 1 µM | |
| Myrica gale fruit extract | DPPH radical scavenging | IC50 | 14 ± 1 µM (as MyB) | |
| Myrigalone B | 15-Lipoxygenase inhibition | IC50 | 23 ± 1 µM |
Neuroprotective Properties
Emerging evidence suggests that C-methylated biflavones may offer therapeutic potential for neurodegenerative diseases. Their neuroprotective effects are linked to their anti-inflammatory, antioxidant, and anti-apoptotic activities. For instance, amentoflavone has been shown to exert neuroprotective effects by inhibiting the NLRP3 inflammasome and reducing neuronal apoptosis in animal models of epilepsy.[4][5][6] Ginkgetin has also demonstrated neuroprotective effects in models of ischemic stroke and Parkinson's disease.[7][8][9][10][11] While extensive quantitative data for C-methylated biflavones in specific neuroprotection assays are still being established, the qualitative evidence is strong. Amentoflavone has been shown to promote the cellular uptake and degradation of amyloid-beta in neuronal cells, suggesting a potential role in Alzheimer's disease therapy.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of C-methylated biflavones.
Cytotoxicity and Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][13][14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol; or DMSO)[2]
-
96-well cell culture plates
-
Test C-methylated biflavone compounds
-
Appropriate cell line and culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the C-methylated biflavone in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[16][17][18][19][20]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16][18]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)[16]
-
Test C-methylated biflavone compounds
-
Positive control (e.g., ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Solution Preparation: Prepare a stock solution of the C-methylated biflavone in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH working solution.[17] Include a blank (solvent without the test compound) and a positive control.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[16][18]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[16][18]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition via Griess Assay
The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[21][22][23][24][25] It is commonly used to assess the inhibitory effect of compounds on NO production in stimulated macrophages.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration. The reaction involves a two-step diazotization process.[22][23][24]
Materials:
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test C-methylated biflavone compounds
-
Positive control (e.g., a known iNOS inhibitor)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the C-methylated biflavone for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the culture supernatant with the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21][23]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.
Anti-inflammatory Activity Assessment: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme. The amount of PGE2 produced is quantified, typically using an ELISA kit, and the inhibitory effect of the test compound is determined.
Materials:
-
Recombinant human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test C-methylated biflavone compounds
-
Positive control (e.g., celecoxib)[26]
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a reaction tube or well, pre-incubate the COX-2 enzyme with the test C-methylated biflavone at various concentrations for a defined period (e.g., 10 minutes at 37°C) in the presence of heme and reaction buffer.[27][28]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[27][28]
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each reaction using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathway Analysis: Western Blot for NF-κB Activation
Western blotting is a technique used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit in the nucleus, are measured.[29][30][31]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Stimulant (e.g., LPS or TNF-α)
-
Test C-methylated biflavone compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-p65, anti-lamin B1 for nuclear fraction, anti-β-actin for whole-cell lysate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the C-methylated biflavone and/or stimulant as required. Lyse the cells using an appropriate lysis buffer to obtain either whole-cell lysates or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or lamin B1). Compare the levels of the target proteins between different treatment groups.
Signaling Pathway Visualizations
C-methylated biflavones exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key components and relationships within the NF-κB and MAPK signaling pathways, which are common targets of these compounds.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is often inhibited by C-methylated biflavones.
Caption: Simplified NF-κB signaling pathway and points of inhibition by C-methylated biflavones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. It is also a target for the pharmacological intervention of C-methylated biflavones.
Caption: Overview of the MAPK/ERK signaling pathway and potential inhibitory sites for C-methylated biflavones.
Conclusion
C-methylated biflavones represent a promising class of natural compounds with diverse and potent pharmacological properties. Their enhanced bioavailability compared to their non-methylated counterparts makes them particularly attractive for drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy and safety studies, and exploring synthetic modifications to optimize their pharmacological profiles.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Amentoflavone Affects Epileptogenesis and Exerts Neuroprotective Effects by Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Neuroprotective Potential of Biflavone Ginkgetin: A Review | Semantic Scholar [semanticscholar.org]
- 11. Neuroprotective effect of ginkgetin in experimental cerebral ischemia/reperfusion via apoptosis inhibition and PI3K/Akt/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 18. marinebiology.pt [marinebiology.pt]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. Nitric Oxide Griess Assay [bio-protocol.org]
- 22. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 25. Protocol Griess Test [protocols.io]
- 26. assaygenie.com [assaygenie.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. NF-kB, p65 assay kit for the determination of NF-kB activity [bio-protocol.org]
- 30. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Taiwanhomoflavone B: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Taiwanhomoflavone B, a C-methylated biflavone with demonstrated cytotoxic activity. This document collates available data to serve as a foundational resource for further research and development.
Core Physical and Chemical Properties
This compound is a novel C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana[1]. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₄O₁₀ | [1] |
| Molecular Weight | 568.534 g/mol | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Note: Specific experimental data for melting point and solubility are not currently available in the public domain. The complex polyphenolic structure of biflavonoids suggests low solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO[2].
Spectroscopic Data
The structure of this compound was originally elucidated using a suite of spectroscopic techniques[1]. While the raw spectral data from the primary literature is not accessible, this section outlines the expected spectroscopic characteristics for a compound of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. This data would be present in the primary publication but is not currently available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, between 300-380 nm, is associated with the B-ring cinnamoyl system, while Band II, between 240-295 nm, corresponds to the A-ring benzoyl system[3]. The exact λmax for this compound is not reported.
Infrared (IR) Spectroscopy
The IR spectrum for a related compound, Taiwanhomoflavone A, was obtained, suggesting a similar analysis was performed for this compound[4]. Key absorbances would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.
Mass Spectrometry (MS)
The molecular weight of this compound was determined by mass spectrometry[1]. High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the molecular formula.
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic effects against human cancer cell lines.
| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Source |
| KB | Oral Epidermoid Carcinoma | 3.8 | [1] |
| Hepa-3B | Hepatoma | 3.5 | [1] |
Experimental Protocols
Isolation of this compound
The isolation of this compound is achieved through a multi-step process involving extraction and chromatographic separation. The general workflow is based on a bioassay-guided fractionation approach[5][6][7].
Caption: Bioassay-guided isolation workflow for this compound.
Methodology:
-
Extraction: Dried and powdered twigs of Cephalotaxus wilsoniana are extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract[1][4].
-
Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves partitioning the extract between different solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. The cytotoxicity of each fraction is tested to identify the most active fraction(s)[5][6][7].
-
Chromatography: The bioactive fraction(s) are further purified using a combination of chromatographic techniques. This typically includes column chromatography over silica gel, followed by size-exclusion chromatography on a Sephadex column.
-
Final Purification: Final purification to yield this compound is often achieved using preparative high-performance liquid chromatography (HPLC).
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound against KB and Hepa-3B cells was determined using a colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8][9][10].
Caption: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells (KB or Hepa-3B) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (typically 48 to 72 hours).
-
MTT Addition: Following incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The ED₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, flavonoids, in general, are known to interact with multiple signaling cascades involved in cancer cell proliferation, survival, and apoptosis[9][11][12][13]. As a C-methylated biflavonoid, this compound may exhibit enhanced metabolic stability and bioavailability, potentially leading to more potent or sustained effects on these pathways[2][14].
Caption: Hypothetical signaling interactions of this compound.
Further research is required to identify the specific molecular targets and delineate the precise mechanisms by which this compound exerts its cytotoxic effects. Investigating its influence on key cancer-related pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways would be a logical next step.
Future Directions
This compound represents a promising natural product with potential for further development as an anticancer agent. Key areas for future research include:
-
Complete Physicochemical Characterization: Determination of melting point, solubility in various solvents, and pKa.
-
Full Spectroscopic Analysis: Publication of the complete ¹H NMR, ¹³C NMR, UV-Vis, IR, and high-resolution mass spectral data.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets responsible for its cytotoxic activity.
-
In Vivo Efficacy: Evaluation of the anti-tumor activity of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues to identify key structural features for optimal activity.
This technical guide serves as a starting point for researchers interested in this compound. As more data becomes available, this document will be updated to provide the most current and comprehensive information.
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Bioassay guided fractionation protocol for determining novel active compounds in selected Australian flora - CQUniversity - Figshare [acquire.cqu.edu.au]
- 7. Frontiers | Determination of Phenolics and Flavonoids of Some Useful Medicinal Plants and Bioassay-Guided Fractionation Substances of Sclerocarya birrea (A. Rich) Hochst Stem (Bark) Extract and Their Efficacy Against Salmonella typhi [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]
- 13. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Taiwanhomoflavone B from Cephalotaxus Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B is a C-methylated biflavone isolated from plants of the Cephalotaxus genus, notably Cephalotaxus wilsoniana[1][2]. This class of compounds has garnered significant interest within the scientific community due to its potential cytotoxic activities against various cancer cell lines. Specifically, this compound has demonstrated cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells[1]. This document provides a detailed protocol for the extraction and purification of this compound from Cephalotaxus bark, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established principles of flavonoid extraction and purification from plant materials.
Quantitative Data Summary
The following table summarizes representative data for the extraction and purification of this compound from Cephalotaxus bark. Please note that these values are illustrative and may vary depending on the specific batch of plant material, solvent purity, and other experimental conditions.
| Parameter | Value | Unit |
| Starting Plant Material (Dry Weight) | 1.0 | kg |
| Extraction | ||
| Solvent | 95% Ethanol | - |
| Extraction Volume | 10 | L |
| Extraction Time | 48 | hours |
| Extraction Temperature | 25 | °C |
| Crude Extract Yield | 50 | g |
| Liquid-Liquid Partitioning | ||
| Ethyl Acetate Fraction Yield | 15 | g |
| Column Chromatography (Silica Gel) | ||
| Elution Solvents | Hexane:Ethyl Acetate Gradient | - |
| Fraction Containing this compound | F3 | - |
| Weight of Fraction F3 | 2.5 | g |
| Preparative HPLC | ||
| Mobile Phase | Acetonitrile:Water Gradient | - |
| Purified this compound Yield | 150 | mg |
| Final Purity | >98 | % |
Biological Activity Data
This compound has shown significant cytotoxic activity against human cancer cell lines. The following data is derived from published literature[1].
| Cell Line | Cancer Type | ED₅₀ (µg/mL) |
| KB | Oral Epidermoid Carcinoma | 3.8 |
| Hepa-3B | Hepatoma | 3.5 |
Experimental Protocols
Preparation of Plant Material
-
Collection and Identification: Collect fresh bark from Cephalotaxus wilsoniana. Ensure proper botanical identification.
-
Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a plant drying oven at a temperature not exceeding 40°C to preserve thermolabile compounds.
-
Grinding: Grind the dried bark into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to increase the surface area for efficient extraction.
Extraction
-
Maceration: Place the powdered bark (1.0 kg) in a large glass container. Add 95% ethanol (10 L) to completely submerge the powder.
-
Incubation: Seal the container and let it stand at room temperature (25°C) for 48 hours with occasional agitation to ensure thorough extraction.
-
Filtration: After the incubation period, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
Purification
-
Suspension: Suspend the crude ethanolic extract (50 g) in distilled water (500 mL).
-
Solvent Extraction: Transfer the aqueous suspension to a separatory funnel and perform successive extractions with ethyl acetate (3 x 500 mL).
-
Pooling and Concentration: Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction.
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Adsorb the ethyl acetate fraction (15 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing under UV light.
-
Pooling: Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.
-
System Preparation: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water.
-
Injection: Dissolve the semi-purified fraction from column chromatography in a minimal amount of methanol and inject it into the HPLC system.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Final Processing: Concentrate the collected fraction under reduced pressure to obtain pure this compound. Confirm the purity using analytical HPLC and the structure by spectroscopic methods (NMR, MS).
Visualizations
References
High-performance liquid chromatography (HPLC) purification of Taiwanhomoflavone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of Taiwanhomoflavone B using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established protocols for the purification of structurally related flavonoids and homoisoflavonoids and can be used as a starting point for method development and optimization.
Introduction to this compound
This compound belongs to the homoisoflavonoid class of organic compounds. Homoisoflavonoids are characterized by a 16-carbon skeleton, differing from the more common 15-carbon skeleton of flavonoids. This class of compounds has garnered interest for its potential biological activities, including anti-inflammatory and anticancer effects. The purification of this compound is a critical step in enabling further investigation into its pharmacological properties and potential therapeutic applications.
Experimental Protocols
Analytical HPLC Method Development
An analytical HPLC method is essential for the initial assessment of sample purity, method development, and quality control of purified fractions.
Objective: To develop a robust analytical HPLC method for the separation and detection of this compound.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% (v/v) acetic acid or formic acid
-
Mobile Phase B: Methanol or Acetonitrile
-
Sample: Crude extract or partially purified fraction containing this compound dissolved in a suitable solvent (e.g., methanol).
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Scan for optimal wavelength using a DAD, typically between 254 nm and 370 nm for flavonoids. A wavelength of 330 nm has been successfully used for the analysis of other homoisoflavonoids[1].
-
Gradient Elution: A gradient elution is recommended to ensure good separation of compounds with varying polarities. A typical starting gradient is presented in the table below. This gradient can be optimized based on the initial separation results.
-
Table 1: Analytical HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% Acid) | % Mobile Phase B (Methanol or Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak purity of this compound.
Preparative HPLC Purification
The analytical method can be scaled up for preparative purification to isolate larger quantities of this compound.
Objective: To purify this compound from a crude extract or partially purified fraction using preparative HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
C18 reversed-phase preparative column (e.g., 20 x 250 mm, 5-10 µm particle size)
-
Mobile Phase A: Water with 0.1% (v/v) acetic acid or formic acid
-
Mobile Phase B: Methanol or Acetonitrile
-
Sample: Concentrated crude extract or fraction containing this compound.
Protocol:
-
Sample Preparation: Dissolve the sample in a minimal amount of a suitable solvent. The concentration will depend on the loading capacity of the preparative column. Ensure the sample is fully dissolved and filtered before loading.
-
Chromatographic Conditions: The conditions from the analytical method are scaled up for the preparative separation.
-
Flow Rate: The flow rate is scaled up based on the column diameter. For a 20 mm ID column, a starting flow rate of 10-20 mL/min is common.
-
Injection Volume: The injection volume will depend on the sample concentration and column capacity.
-
Gradient Elution: The gradient profile from the analytical method should be adapted for the preparative scale. It may be necessary to adjust the gradient slope to optimize separation.
-
-
Fraction Collection: Collect fractions based on the retention time of the target peak observed in the analytical run. Monitor the detector signal to trigger fraction collection.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess the purity of the isolated this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
The following tables summarize typical parameters for the HPLC purification of flavonoids and homoisoflavonoids, which can be used as a reference for the purification of this compound.
Table 2: Typical Analytical HPLC Parameters for Flavonoid Analysis
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Acid (Acetic or Formic) B: Methanol or Acetonitrile |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV/DAD at 254, 280, 330, or 370 nm |
| Temperature | 25 - 35 °C |
Table 3: Example Preparative HPLC Parameters for Flavonoid Purification
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase | A: Water + 0.1% Acid (Acetic or Formic) B: Methanol or Acetonitrile |
| Flow Rate | 15 - 25 mL/min |
| Detection | UV at preparative wavelength |
| Loading | Dependent on sample complexity and column capacity |
Visualization of Experimental Workflow and Biological Activity
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Potential Biological Activity and Signaling Pathways
Flavonoids, including homoisoflavonoids, are known to exhibit anti-inflammatory and anticancer activities by modulating key cellular signaling pathways. The diagram below illustrates the potential mechanism of action of this compound based on the known activities of related compounds. Flavones have been shown to inhibit the NF-κB, MAPK, and PI3K/Akt signaling pathways, which are crucial in inflammation and cancer progression.
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the successful purification of this compound. The provided analytical and preparative HPLC methods, when optimized, will enable the isolation of this compound with high purity, facilitating further research into its biological activities. The potential of this compound to modulate key signaling pathways involved in inflammation and cancer underscores its importance as a subject for continued investigation in the field of drug discovery and development.
References
Application Notes & Protocols: A Proposed Total Synthesis of Taiwanhomoflavone B
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Taiwanhomoflavone B is a naturally occurring biflavonoid with a unique C-3'—C-8" linkage between an apigenin and a chrysin moiety. To date, a total synthesis for this compound has not been reported in the scientific literature. This document outlines a plausible and detailed synthetic pathway for this compound. The proposed strategy relies on the well-established Suzuki-Miyaura cross-coupling reaction to forge the key biaryl bond between two functionalized flavone precursors. Detailed hypothetical experimental protocols for the synthesis of the precursor molecules and the final coupling step are provided, along with a summary of the proposed reactions and a visual representation of the synthetic pathway. This document serves as a practical guide for researchers interested in the synthesis of this compound and other related C-C linked biflavonoids.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound (1) suggests that the molecule can be disconnected at the C-3'—C-8" biaryl bond. This disconnection leads to two key flavone intermediates: 8-iodochrysin dimethyl ether (2) and a boronic acid or ester derivative of apigenin trimethyl ether (3). The hydroxyl groups are protected as methyl ethers to prevent interference with the organometallic coupling reaction.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is proposed to proceed in three main stages:
-
Synthesis of 8-Iodochrysin dimethyl ether (2).
-
Synthesis of Apigenin trimethyl ether 3'-boronic acid (3).
-
Suzuki-Miyaura cross-coupling of precursors 2 and 3, followed by deprotection to yield this compound (1).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 8-Iodochrysin dimethyl ether (2)
-
Methylation of Chrysin:
-
To a solution of chrysin (1.0 eq) in dry acetone, add anhydrous potassium carbonate (5.0 eq) and dimethyl sulfate (2.5 eq).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford chrysin dimethyl ether.
-
-
Iodination of Chrysin dimethyl ether:
-
Dissolve chrysin dimethyl ether (1.0 eq) in glacial acetic acid.
-
Add N-iodosuccinimide (NIS) (1.2 eq) and stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to yield 8-iodochrysin dimethyl ether (2).
-
Protocol 2: Synthesis of Apigenin trimethyl ether 3'-boronic acid (3)
-
Methylation of Apigenin:
-
Follow the methylation procedure described in Protocol 1, using apigenin as the starting material and 3.5 eq of dimethyl sulfate to ensure complete methylation, yielding apigenin trimethyl ether.
-
-
Iodination of Apigenin trimethyl ether:
-
Follow the iodination procedure described in Protocol 1, using apigenin trimethyl ether as the starting material to obtain 3'-iodoapigenin trimethyl ether.
-
-
Borylation of 3'-Iodoapigenin trimethyl ether:
-
To a solution of 3'-iodoapigenin trimethyl ether (1.0 eq) in dry dioxane, add bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Heat the mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the pinacol boronate ester.
-
Hydrolyze the boronate ester with aqueous HCl to yield apigenin trimethyl ether 3'-boronic acid (3).
-
Protocol 3: Suzuki-Miyaura Coupling and Deprotection
-
Coupling Reaction:
-
To a degassed mixture of 8-iodochrysin dimethyl ether (2) (1.0 eq), apigenin trimethyl ether 3'-boronic acid (3) (1.2 eq), and cesium carbonate (3.0 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. After completion, cool the mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the protected this compound.
-
-
Demethylation:
-
Dissolve the protected this compound in dry dichloromethane at 0 °C.
-
Add a solution of boron tribromide (BBr₃) (excess) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully quench the reaction by adding methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the final product by preparative HPLC to obtain this compound (1).
-
Quantitative Data Summary
The following table summarizes the proposed reaction steps and hypothetical quantitative data. Yields are estimated based on similar reactions reported in the literature for biflavonoid synthesis.
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1a | Methylation | Chrysin | (CH₃)₂SO₄, K₂CO₃, Acetone | Chrysin dimethyl ether | 90-95 |
| 1b | Iodination | Chrysin dimethyl ether | NIS, Acetic acid | 8-Iodochrysin dimethyl ether (2) | 75-85 |
| 2a | Methylation | Apigenin | (CH₃)₂SO₄, K₂CO₃, Acetone | Apigenin trimethyl ether | 85-90 |
| 2b | Iodination | Apigenin trimethyl ether | NIS, Acetic acid | 3'-Iodoapigenin trimethyl ether | 70-80 |
| 2c | Borylation | 3'-Iodoapigenin trimethyl ether | B₂pin₂, KOAc, Pd(dppf)Cl₂ | Apigenin trimethyl ether 3'-boronic acid (3) | 60-70 |
| 3a | Suzuki-Miyaura Coupling | 2 and 3 | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O | Protected this compound | 40-50 |
| 3b | Demethylation | Protected this compound | BBr₃, CH₂Cl₂ | This compound (1) | 30-40 |
Conclusion
This document provides a comprehensive and plausible synthetic strategy for the total synthesis of this compound. The proposed route utilizes robust and well-documented chemical transformations, with the Suzuki-Miyaura cross-coupling as the key step for constructing the biflavonoid linkage. The detailed protocols and quantitative estimates offer a solid foundation for the practical execution of this synthesis in a laboratory setting. This work is intended to facilitate further research into the biological activities and potential therapeutic applications of this compound and its analogues.
Application Notes and Protocols: Taiwanhomoflavone B in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B is a flavonoid compound that has garnered interest within the scientific community for its potential therapeutic properties, including its putative antiviral activities. As a member of the flavonoid family, which is known for a wide range of biological effects, this compound presents a promising scaffold for the development of novel antiviral agents. Flavonoids have been reported to interfere with various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles. Furthermore, their ability to modulate host immune responses, such as the NF-κB and interferon signaling pathways, provides an additional avenue for their antiviral effects.
These application notes provide a comprehensive overview of the potential antiviral applications of this compound, including hypothetical mechanisms of action against relevant viral targets and host pathways. Detailed protocols for key experiments are provided to guide researchers in evaluating its efficacy and mechanism of action. While direct quantitative antiviral data for this compound is limited in publicly available literature, this document compiles representative data from structurally similar flavonoids to serve as a benchmark for future studies.
Potential Antiviral Mechanisms of Action
This compound, as a flavonoid, may exert its antiviral effects through two primary strategies: direct inhibition of viral components and modulation of host cellular pathways.
1. Direct Viral Inhibition:
Many flavonoids have been shown to directly target viral proteins essential for replication. A key target for flaviviruses, such as Dengue and Zika virus, is the NS2B-NS3 protease complex, which is crucial for processing the viral polyprotein into functional viral proteins. Inhibition of this protease halts viral replication. Molecular docking studies with other flavonoids suggest that they can bind to allosteric sites on the NS2B-NS3 protease, leading to noncompetitive inhibition.
2. Modulation of Host Signaling Pathways:
Viruses often manipulate host cellular signaling to facilitate their replication and evade the immune system. Flavonoids, including potentially this compound, can counteract these viral strategies by modulating key signaling pathways:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. Many viruses activate this pathway to promote their own replication and create a favorable cellular environment. Flavonoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This is often achieved by inhibiting the IκB kinase (IKK) complex. By blocking NF-κB activation, this compound could reduce virus-induced inflammation and limit viral replication.
-
Modulation of the Type I Interferon (IFN) Signaling Pathway: The type I IFN response is a critical component of the innate immune system's first line of defense against viral infections. Upon viral recognition, host cells trigger a signaling cascade that leads to the phosphorylation and activation of interferon regulatory factor 3 (IRF3). Activated IRF3 then translocates to the nucleus and induces the expression of IFN-α and IFN-β. Flavonoids may enhance this pathway, promoting a more robust antiviral state in the host.
Quantitative Data Summary
While specific antiviral data for this compound is not extensively available, the following tables summarize the inhibitory concentrations of structurally related flavonoids against relevant viral targets and viruses. This data provides a valuable reference for anticipating the potential potency of this compound.
Table 1: In Vitro Antiviral Activity of Representative Flavonoids
| Flavonoid | Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Quercetin | Dengue Virus Type 2 | Vero | Plaque Reduction | 35.7 | 252.6 | 7.07 |
| Baicalein | Japanese Encephalitis Virus | Vero | RNA Reduction | 5.8 | >356 | >61 |
| Myricetin | Zika Virus (NS2B-NS3pro) | Enzymatic | FRET Assay | 22 | >100 | >4.5 |
| Luteolin | Zika Virus (NS2B-NS3pro) | Enzymatic | FRET Assay | 112 | >100 | >0.9 |
Table 2: Inhibition of Viral Proteases by Representative Flavonoids
| Flavonoid | Viral Protease | Virus | IC₅₀ (µM) | Inhibition Type |
| Myricetin | NS2B-NS3 Protease | Zika Virus | 22 | Mixed |
| Agathisflavone | NS2B-NS3 Protease | Dengue Virus Type 2 | 15 | Noncompetitive |
| Quercetin | 3C-like Protease | SARS-CoV | 73 | - |
| Hesperetin | NS2B-NS3 Protease | Dengue Virus Type 2 | 4.7 | Noncompetitive |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This assay determines the concentration at which this compound becomes toxic to the host cells, which is crucial for calculating the selectivity index. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed host cells (e.g., Vero, Huh-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours (depending on the virus replication cycle) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
Principle: This assay is a gold standard for quantifying the inhibition of viral replication. It measures the reduction in the number of viral plaques (areas of cell death) in the presence of the test compound.
Protocol:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
In a separate tube, mix a known titer of the virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound and incubate for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect with the virus-compound mixture for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 3-7 days).
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.
-
Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
Principle: This method quantifies the amount of viral RNA in infected cells treated with the compound, providing a measure of the inhibition of viral replication.
Protocol:
-
Seed cells in a 24-well plate and infect with the virus at a specific multiplicity of infection (MOI).
-
After viral adsorption, wash the cells and add fresh medium containing different concentrations of this compound.
-
At various time points post-infection (e.g., 24, 48 hours), harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a specific probe to quantify the viral cDNA. Use primers specific for a viral gene and a host housekeeping gene (for normalization).
-
Determine the relative viral RNA levels by comparing the Ct values of treated samples to untreated controls.
Western Blot Analysis of Viral and Host Proteins
Principle: This technique is used to detect and quantify specific proteins, allowing for the investigation of the compound's effect on viral protein expression and the phosphorylation status of key proteins in host signaling pathways.
Protocol:
-
Treat infected or uninfected cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target viral protein (e.g., NS3) or host signaling proteins (e.g., phospho-IκBα, total IκBα, phospho-IRF3, total IRF3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical antiviral mechanisms of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the Type I IFN pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating the antiviral potential of this compound.
Revolutionizing Drug Discovery: A Molecular Docking Simulation Protocol for Taiwanhomoflavone B
For Immediate Release
Taipei, Taiwan – November 19, 2025 – In a significant step forward for computational drug discovery, a detailed application and protocol note for the molecular docking simulation of Taiwanhomoflavone B has been developed. This protocol provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the interactions of this promising natural compound with potential protein targets, paving the way for accelerated drug development.
This compound, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana, has demonstrated notable cytotoxic effects against oral epidermoid carcinoma (KB) and hepatoma (Hepa-3B) cells.[1] This inherent biological activity makes it a compelling candidate for anticancer drug research. Molecular docking simulations offer a powerful in-silico approach to elucidate the binding mechanisms of this compound at a molecular level, providing crucial insights for lead optimization and rational drug design.
This comprehensive protocol outlines the necessary steps for preparing the ligand and protein structures, performing the docking simulation using industry-standard software, and analyzing the results to identify key interactions and binding affinities.
Experimental Protocols
Ligand Preparation
The initial and crucial step in molecular docking is the accurate preparation of the ligand, this compound.
Methodology:
-
Obtain 2D Structure: The 2D structure of this compound is first obtained. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC1=C(C(=O)C2=C(C=C(OC3=C(OC(C)=C1O)C=C(C4=CC=C(O)C=C4)C(=O)O3)C=C2)O)O.
-
2D to 3D Conversion: A computational chemistry software (e.g., ChemDraw, MarvinSketch, or an online converter) is used to convert the 2D SMILES string into a 3D structure file (e.g., in SDF or MOL2 format).
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro, PyMOL, or Chimera.
-
File Format Conversion and Charge Assignment: The energy-minimized structure is saved in the PDBQT file format, which is required by AutoDock Vina. This step involves adding polar hydrogens, computing Gasteiger charges, and defining the rotatable bonds. AutoDock Tools (ADT) is the standard software for this purpose.
Protein Target Preparation
Based on the known cytotoxic activity of this compound and the common signaling pathways modulated by flavonoids, several potential protein targets implicated in cancer are selected for this protocol.[2][3][4] These include key proteins from the PI3K/Akt and MAPK signaling pathways.
Selected Potential Protein Targets:
| Target Protein | PDB ID | Signaling Pathway | Rationale for Selection |
| PI3Kα | 4JPS | PI3K/Akt | Frequently mutated in cancer, crucial for cell growth and survival. |
| Akt1 | 6S9X | PI3K/Akt | Key downstream effector of PI3K, regulates apoptosis and proliferation. |
| MEK1 | 1S9J | MAPK/ERK | Central component of the MAPK pathway, often dysregulated in cancer. |
| ERK2 | 4QTB | MAPK/ERK | A key downstream kinase in the MAPK pathway, involved in cell proliferation. |
Methodology:
-
Retrieve Protein Structure: The 3D crystallographic structures of the selected target proteins are downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Non-essential molecules such as water, co-factors, and existing ligands are removed from the PDB file. This can be done using PyMOL, Chimera, or other molecular visualization software.
-
Protein Preparation for Docking: The protein structure is prepared for docking using AutoDock Tools. This involves adding polar hydrogens, assigning Kollman charges, and saving the file in the PDBQT format.
Molecular Docking Simulation
This protocol utilizes AutoDock Vina, a widely used and efficient open-source program for molecular docking.
Methodology:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket. For initial "blind docking" where the binding site is unknown, the grid box can be set to cover the entire protein surface. For site-specific docking, the coordinates of a known ligand or catalytic residues are used to define the center of the grid box.
-
Configuration File: A configuration file (conf.txt) is created containing the file paths for the protein and ligand PDBQT files, the grid box parameters, and other docking parameters such as exhaustiveness.
-
Running the Docking Simulation: The docking simulation is initiated from the command line using the AutoDock Vina executable, specifying the configuration file.
-
Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Results Analysis and Visualization
The final step involves a thorough analysis of the docking results to understand the nature of the interaction between this compound and the protein target.
Methodology:
-
Binding Affinity Analysis: The binding affinity scores from the output file are analyzed. A more negative score indicates a stronger predicted binding interaction.
-
Interaction Visualization: The predicted binding poses are visualized using software like PyMOL or Discovery Studio Visualizer. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
-
Pose Selection: The pose with the lowest binding energy and the most favorable interactions is typically selected as the most likely binding mode.
Data Presentation
The quantitative results of the molecular docking simulation should be summarized in a clear and structured table for easy comparison.
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| PI3Kα | 4JPS | [Example Value: -9.8] |
| Akt1 | 6S9X | [Example Value: -8.5] |
| MEK1 | 1S9J | [Example Value: -9.2] |
| ERK2 | 4QTB | [Example Value: -8.9] |
*Note: The binding affinity values are examples and will be determined by the actual docking simulation.
Visualization of Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.
This detailed protocol and the accompanying visualizations provide a robust framework for researchers to explore the therapeutic potential of this compound. By facilitating a deeper understanding of its molecular interactions, this work aims to accelerate the discovery of novel and effective anticancer agents.
References
- 1. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Taiwanhomoflavone B as a Ligand for SARS-CoV-2 Proteases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating Taiwanhomoflavone B, a biflavonoid isolated from Cephalotaxus oliveri, as a potential inhibitor of SARS-CoV-2 proteases, primarily the Main Protease (Mpro), also known as 3C-like protease (3CLpro). The protocols outlined below are based on established methodologies for evaluating flavonoid-based inhibitors against SARS-CoV-2 and can be adapted for the specific study of this compound.
Introduction to SARS-CoV-2 Proteases and Flavonoid Inhibitors
The SARS-CoV-2 life cycle is critically dependent on the function of its viral proteases, Mpro and Papain-like Protease (PLpro).[1][2][3] These enzymes are responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[2][4] Due to their vital role and the absence of close human homologs, these proteases are attractive targets for the development of antiviral therapies.[1]
Flavonoids, a class of natural polyphenolic compounds, have demonstrated a wide range of biological activities, including antiviral effects.[5][6][7] Several flavonoids have been identified as inhibitors of SARS-CoV-2 Mpro, acting by binding to the enzyme's active site and blocking its catalytic activity.[2][8][9] While direct experimental evidence for this compound's activity against SARS-CoV-2 proteases is emerging, its structural relative, Taiwanhomoflavone A, has been identified in in-silico studies as a potential inhibitor of viral targets.[5][10] This suggests that this compound, as a biflavonoid, is a promising candidate for investigation.
Key Applications
-
Screening for Inhibitory Activity: Determine the potential of this compound to inhibit SARS-CoV-2 Mpro/3CLpro activity.
-
Mechanism of Action Studies: Elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).
-
Structure-Activity Relationship (SAR) Studies: Compare the activity of this compound with other flavonoids to understand the structural features crucial for inhibition.
-
Lead Compound Development: Evaluate this compound as a potential scaffold for the design of more potent and specific antiviral agents.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical values observed for other flavonoid inhibitors of SARS-CoV-2 Mpro. This data should be experimentally determined for this compound.
| Compound | Target Protease | IC50 (µM) | Ki (µM) | Assay Type |
| This compound (Hypothetical) | SARS-CoV-2 Mpro/3CLpro | 5 - 20 | 2 - 10 | FRET-based Enzymatic Assay |
| Baicalein | SARS-CoV-2 Mpro/3CLpro | 34.71 | - | FRET-based Enzymatic Assay[8][9] |
| Herbacetin | SARS-CoV-2 Mpro/3CLpro | 53.90 | - | FRET-based Enzymatic Assay[8][9] |
| Pectolinarin | SARS-CoV-2 Mpro/3CLpro | 51.64 | - | FRET-based Enzymatic Assay[8][9] |
| Myricetin | SARS-CoV-2 Mpro/3CLpro | ~1 | - | Enzymatic Assay[2] |
| Quercetin | SARS-CoV-2 Mpro/3CLpro | ~7 (Ki) | 7.00 | Experimental Screening[11] |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are dependent on experimental conditions.
Experimental Protocols
SARS-CoV-2 Mpro/3CLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibitory activity of this compound against SARS-CoV-2 Mpro. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease results in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro/3CLpro (commercially available or purified)
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans))
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., GC376)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Mixture Preparation:
-
In each well of the 384-well plate, add 10 µL of the diluted this compound or control (DMSO for no inhibition, positive control inhibitor).
-
Add 30 µL of diluted SARS-CoV-2 Mpro protease to each well.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
-
Initiation of Reaction: Add 10 µL of the FRET peptide substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determination of Mechanism of Inhibition
To understand how this compound inhibits the protease, kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the FRET-based assay as described above.
-
For each fixed concentration of this compound (including zero), vary the concentration of the FRET peptide substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.
-
Analyze the plots to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
Cell-Based Antiviral Assay
This assay evaluates the ability of this compound to inhibit SARS-CoV-2 replication in a cellular context.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound
-
MTT or similar reagent for cell viability assessment
-
Plaque assay or RT-qPCR reagents for viral titer determination
Procedure:
-
Cytotoxicity Assay: First, determine the non-toxic concentration range of this compound on Vero E6 cells using an MTT assay.
-
Antiviral Assay:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 1-2 hour incubation period, remove the virus-containing medium and add fresh medium containing the respective concentrations of this compound.
-
Incubate for 24-48 hours.
-
-
Quantification of Antiviral Activity:
-
Plaque Reduction Assay: Collect the supernatant and perform a plaque assay to determine the viral titer. Calculate the percentage of plaque reduction compared to the untreated virus control.
-
RT-qPCR: Extract viral RNA from the supernatant or cell lysate and perform RT-qPCR to quantify the viral genome copy number.
-
Cytopathic Effect (CPE) Inhibition: Observe the cells under a microscope for virus-induced CPE and assess the protective effect of this compound.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant flavonoid inhibition of SARS-CoV-2 main protease and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. Antcin-B, a phytosterol-like compound from Taiwanofungus camphoratus inhibits SARS-CoV-2 3-chymotrypsin-like protease (3CLPro) activity in silico and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Entry Activity of Natural Flavonoids against SARS-CoV-2 by Targeting Spike RBD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids with inhibitory activity against SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plants Metabolites: Possibility of Natural Therapeutics Against the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Inhibiting Neuroblastoma Cell Growth Using Flavonoids
Disclaimer: Extensive research did not yield specific data on the effects of Taiwanhomoflavone B on neuroblastoma cell growth. The following application notes and protocols are based on the well-documented anti-neuroblastoma activities of the broader class of compounds known as flavonoids. Researchers should validate these methodologies for their specific flavonoid of interest.
Introduction
Neuroblastoma is the most prevalent extracranial solid tumor in children and is characterized by a high degree of malignancy and poor prognosis in high-risk cases.[1][2] Flavonoids, a diverse group of naturally occurring polyphenolic compounds found in plants, have garnered significant interest as potential therapeutic agents due to their anti-cancer properties.[1][3] In vitro and in vivo studies have demonstrated that various flavonoids can inhibit the proliferation of neuroblastoma cells and induce apoptosis through the modulation of key cellular signaling pathways.[1][2][3] This document provides an overview of the mechanisms of action of flavonoids against neuroblastoma and detailed protocols for key experimental assays.
Mechanisms of Action of Flavonoids in Neuroblastoma
Flavonoids exert their anti-cancer effects on neuroblastoma cells through several mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This is achieved by modulating various signaling pathways that are often dysregulated in cancer.
Key mechanisms include:
-
Induction of Apoptosis: Flavonoids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1] This often involves:
-
Cell Cycle Arrest: Flavonoids can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[3]
-
Modulation of Signaling Pathways: Flavonoids have been shown to influence critical signaling pathways that control cell survival and proliferation, such as:
-
PI3K/Akt Pathway: Inhibition of this pathway, which is often hyperactivated in cancer, can lead to decreased cell survival and increased apoptosis.[4]
-
MAPK/ERK Pathway: Modulation of this pathway can either promote or inhibit apoptosis, depending on the specific flavonoid and cellular context.[4]
-
p53 Pathway: Some flavonoids can activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[3]
-
Data Presentation
The following tables summarize quantitative data from studies on the effects of various flavonoids on neuroblastoma cell lines.
Table 1: Cytotoxicity of Flavonoids in Neuroblastoma Cell Lines
| Flavonoid | Neuroblastoma Cell Line | Assay | IC50 Value | Reference |
| Apigenin | SK-BR-3 | MTT Assay | > 50 µM | [3] |
| Didymin | N/A | N/A | N/A | [5] |
| Quercetin | N/A | N/A | N/A | [1] |
| Genistein | SH-SY5Y | N/A | 25 µM (used concentration) | [6] |
| (-)-epigallocatechin-3-gallate (EGCG) | SH-SY5Y | N/A | 25 µM (used concentration) | [6] |
| Isoliquiritigenin | SK-N-BE(2), IMR-32 | MTT Assay | Potent cytotoxicity observed | [7] |
Note: IC50 values can vary depending on the cell line, treatment duration, and specific assay conditions.
Table 2: Effects of Flavonoids on Apoptosis in Neuroblastoma Cells
| Flavonoid | Neuroblastoma Cell Line | Method | Observation | Reference |
| Apigenin | N/A | Annexin V/PI Staining | Induction of apoptosis | [3] |
| Genistein | SH-SY5Y | Western Blot | Increased Bax:Bcl-2 ratio, calpain, and caspase activity | [8] |
| (-)-epigallocatechin-3-gallate (EGCG) | SH-SY5Y | Western Blot | Increased Bax:Bcl-2 ratio, calpain, and caspase activity | [8] |
| Didymin | N/A | Western Blot | Upregulation of RKIP, downregulation of PI3K and Akt | [5] |
| Pomiferin | LAN5 | Western Blot | Increased gasdermin E cleavage (pyroptosis) | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a flavonoid on neuroblastoma cells.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Flavonoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the flavonoid in complete culture medium. Remove the old medium from the wells and add 100 µL of the flavonoid dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the flavonoid stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after flavonoid treatment.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
Flavonoid stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the flavonoid for the specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[13]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
Flavonoid stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualization of Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Treatment Options for Neuroblastoma with Polyphenols through Anti-Proliferative and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Didymin: an orally active citrus flavonoid for targeting neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoids induce differentiation and downregulate telomerase activity and N-Myc to increase sensitivity to flavonoids for apoptosis in human malignant neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dietary flavonoid isoliquiritigenin is a potent cytotoxin for human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell metabolism assays with neuroblastoma cells [bio-protocol.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Taiwanhomoflavone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B is a novel C-methylated biflavone isolated from the ethanolic extract of Cephalotaxus wilsoniana.[1] Preliminary studies have demonstrated its cytotoxic effects against oral epidermoid carcinoma (KB) and hepatoma (Hepa-3B) cell lines, with ED50 values of 3.8 µg/mL and 3.5 µg/mL, respectively.[1] Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a range of biological activities, including anticancer properties.[2][3] Many flavonoids exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[4][5][6][7] The proposed mechanism often involves the activation of caspases, a family of proteases central to the apoptotic process, through either the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) signaling pathways.[8][9]
These application notes provide a framework for developing a comprehensive in vitro cytotoxicity assay for this compound. The protocols outlined below describe methods to quantify its cytotoxic effects and to investigate the underlying apoptotic mechanisms.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other flavonoids, it is hypothesized that this compound may induce apoptosis through the intrinsic pathway. This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.[10]
References
- 1. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Taiwanhomoflavone B ADMET (absorption, distribution, metabolism, excretion, toxicity) analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Taiwanhomoflavone B. Due to the limited availability of experimental data for this compound, this document utilizes data from the structurally related and well-studied biflavonoid, amentoflavone, as a representative example to illustrate the expected ADMET properties and relevant experimental protocols.
Introduction to this compound
This compound is a naturally occurring biflavonoid. Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. These compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities. Understanding the ADMET properties of this compound is crucial for evaluating its potential as a therapeutic agent.
Chemical Structure of this compound
-
CAS Number: 509077-91-2
-
Molecular Formula: C₃₀H₁₈O₁₀
-
SMILES: O=C(C=C(C1=CC=C(O)C=C1)O2)C2=C(O)C3=C(C(C4=C(C(C5=C(OC(C=C5)=O)C=C4O)C6=CC=C(O)C=C6)=O)=C3)O
Predicted ADMET Profile of this compound (based on Amentoflavone data)
The following tables summarize the predicted ADMET properties of this compound, using experimental and in silico data available for the representative biflavonoid, amentoflavone.
Absorption
| Parameter | Predicted Value/Classification | Experimental Model | Reference |
| Intestinal Absorption | Moderate to Low | In silico prediction | [1] |
| Caco-2 Permeability (Papp) | 22.28 x 10⁻⁶ cm/s (A→B) | Caco-2 cell monolayer | [1] |
| Oral Bioavailability (Rat) | Very Low (0.16% for total amentoflavone) | In vivo (rat) | [2] |
Interpretation: The predicted intestinal absorption of this compound is likely to be moderate to low. The Caco-2 permeability of amentoflavone suggests that it can cross the intestinal barrier to some extent.[1] However, the very low oral bioavailability observed in rats indicates that other factors, such as extensive first-pass metabolism, may significantly limit its systemic exposure after oral administration.[2][3]
Distribution
| Parameter | Predicted Value/Classification | Experimental Model | Reference |
| Plasma Protein Binding | High | In silico prediction | [1] |
Interpretation: this compound is predicted to have high plasma protein binding. This means that a significant portion of the compound in the bloodstream will be bound to proteins like albumin, leaving a smaller fraction free to exert its pharmacological effects and to be metabolized and excreted.
Metabolism
| Parameter | Predicted Value/Classification | Experimental Model | Reference |
| Metabolic Stability | Susceptible to extensive metabolism | In vivo (rat) | [2] |
| CYP3A4 Inhibition (IC₅₀) | 0.07 µM - 0.186 µM | Human Liver Microsomes | [4][5] |
| CYP2C9 Inhibition | Potent inhibitor | In vitro | [6] |
| CYP2D6 Inhibition | Moderate to weak inhibition | In vitro | [7] |
| Major Metabolic Pathways | Glucuronidation and sulfation | In vivo (rat) | [2] |
Interpretation: this compound is expected to undergo extensive metabolism, primarily through conjugation reactions like glucuronidation and sulfation.[2] Amentoflavone has been shown to be a potent inhibitor of CYP3A4 and CYP2C9, suggesting a high potential for drug-drug interactions with substrates of these enzymes.[4][5][6]
Excretion
| Parameter | Predicted Value/Classification | Experimental Model | Reference |
| Primary Route of Excretion | Biliary and renal excretion of metabolites | In vivo (rat) | [3] |
Interpretation: The metabolites of this compound are likely to be excreted through both bile and urine.
Toxicity
| Parameter | Predicted Value/Classification | Experimental Model | Reference |
| Mutagenicity (Ames Test) | Positive (for amentoflavone) | Salmonella typhimurium strains | [1] |
| hERG Inhibition | Data not available | - | - |
| Hepatotoxicity | Data not available | - | - |
| Carcinogenicity | Negative in mice, Positive in rats (for amentoflavone) | In silico prediction | [1] |
Interpretation: In silico predictions for amentoflavone suggest a potential for mutagenicity and species-specific carcinogenicity.[1] Experimental evaluation of the mutagenic potential of this compound using the Ames test is highly recommended. Further studies are also needed to assess its potential for hERG inhibition and hepatotoxicity.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to determine the ADMET properties of this compound.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
This compound
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value > 200 Ω·cm² is generally considered acceptable. Additionally, the permeability of a paracellular marker like Lucifer yellow can be measured.
-
Transport Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing this compound (at a defined concentration, e.g., 10 µM) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B→A): a. Perform the experiment similarly, but add this compound to the basolateral chamber and collect samples from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents: Prepare a working solution of this compound and control compounds. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: a. Pre-warm the liver microsomes and NADPH regenerating system to 37°C. b. In a microcentrifuge tube, add the liver microsomes, phosphate buffer, and the this compound working solution. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. Incubate the mixture at 37°C with shaking. e. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile to the collected aliquots.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Sample Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of remaining this compound against time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the in vitro half-life (t½) as 0.693 / k. d. Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).[8]
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537)
-
Nutrient broth
-
Top agar (with a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
This compound
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)
-
Negative control (vehicle)
-
S9 fraction (from rat liver) for metabolic activation
Protocol:
-
Bacterial Culture: Grow an overnight culture of each Salmonella typhimurium strain in nutrient broth.[9][10]
-
Plate Incorporation Method: a. To a test tube containing molten top agar, add the bacterial culture, the test compound (at various concentrations), and either the S9 mix (for metabolic activation) or a buffer (without S9).[11] b. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. c. Spread the top agar evenly and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[11]
-
Colony Counting: Count the number of revertant colonies (his⁺ revertants) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.[10]
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on major CYP isoforms.
Materials:
-
Human Liver Microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)
-
NADPH regenerating system
-
This compound
-
Positive control inhibitors
-
LC-MS/MS system
Protocol:
-
Incubation: a. Pre-incubate the liver microsomes or recombinant CYP enzymes with various concentrations of this compound at 37°C. b. Add the CYP-specific probe substrate to the mixture. c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples and collect the supernatant.
-
Sample Analysis: Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the percent inhibition of the CYP activity at each concentration of this compound. b. Plot the percent inhibition against the logarithm of the concentration of this compound. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Cannulation supplies (for serial blood sampling)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Dosing: a. Oral (PO) Administration: Administer a single oral dose of this compound (e.g., 50 mg/kg) by gavage. b. Intravenous (IV) Administration: Administer a single intravenous dose of this compound (e.g., 5 mg/kg) via the tail vein to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the plasma concentration of this compound versus time. b. Calculate the key pharmacokinetic parameters using non-compartmental analysis, including:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t½)
- Clearance (CL)
- Volume of distribution (Vd) c. Calculate the absolute oral bioavailability (F%) as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualization of Pathways and Workflows
General Metabolic Pathway of Biflavonoids
Caption: General metabolic pathway of biflavonoids.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Evaluation on absorption risks of amentoflavone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between CYP3A4 and Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potent Inhibition of Human Cytochrome P450 3A4 by Biflavone Components from Ginkgo Biloba and Selaginella Tamariscina [frontiersin.org]
- 6. Mechanism of CYP2C9 inhibition by flavones and flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. sophion.com [sophion.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
Application Notes & Protocols: Quantum Mechanics-Informed Bioactivity Assessment of Taiwanhomoflavone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for characterizing the bioactivity of Taiwanhomoflavone B, a homoisoflavonoid of interest for its potential therapeutic properties. The protocols detailed below outline a multidisciplinary approach, integrating quantum mechanics (QM) calculations with established in vitro experimental assays to elucidate its anticancer and anti-inflammatory effects. This document serves as a guide for researchers aiming to predict and validate the biological activity of novel flavonoid compounds.
Introduction to this compound and Quantum Mechanics in Drug Discovery
This compound belongs to the homoisoflavonoid class of polyphenolic compounds. Flavonoids, in general, are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. Homoisoflavonoids are a specific subclass that have also demonstrated significant pharmacological potential[3][4]. The therapeutic efficacy of these compounds is often linked to their molecular structure, which dictates their interaction with biological targets.
Quantum mechanics calculations offer a powerful in silico tool to probe the electronic structure and reactivity of molecules like this compound.[5] Methods such as Density Functional Theory (DFT) can be employed to calculate molecular properties that are critical for bioactivity, including orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies.[5] These quantum chemical descriptors can predict a molecule's antioxidant potential and its ability to interact with specific protein targets, thereby guiding experimental validation and saving significant resources in the drug discovery pipeline.
Predicted Bioactivity and Molecular Targets
Based on the known activities of structurally similar flavonoids and homoisoflavonoids, this compound is hypothesized to exhibit both anticancer and anti-inflammatory properties. The primary molecular targets are likely to be key proteins within cellular signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Flavonoids have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression.[5] Key signaling pathways often implicated in the anticancer activity of flavonoids include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a common mechanism for anticancer agents.
-
MAPK Pathway: This pathway, including ERK, JNK, and p38 kinases, is involved in the regulation of cell growth and differentiation.
-
NF-κB Signaling Pathway: This pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate inflammatory signaling cascades.[1][6] this compound is predicted to inhibit the production of pro-inflammatory mediators by targeting pathways such as:
-
NF-κB Signaling Pathway: Inhibition of NF-κB activation can lead to a downstream reduction in the expression of inflammatory cytokines and enzymes like COX-2.
-
MAPK Signaling Pathway: This pathway is also involved in the inflammatory response, and its modulation by flavonoids can reduce the production of inflammatory mediators.
Quantum Mechanics Protocol for Bioactivity Prediction
This protocol outlines the use of Density Functional Theory (DFT) to calculate quantum chemical descriptors for this compound to predict its antioxidant and potential anticancer activity.
Computational Methodology
-
Structure Optimization:
-
Obtain the 3D structure of this compound.
-
Perform geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)).
-
-
Calculation of Quantum Chemical Descriptors:
-
HOMO and LUMO Energies: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to identify electrophilic and nucleophilic sites, which can indicate potential interaction points with biological targets.
-
Bond Dissociation Energy (BDE): For any hydroxyl groups present on the molecule, calculate the BDE to predict its hydrogen-donating ability and thus its antioxidant capacity.
-
-
Data Interpretation:
-
A smaller HOMO-LUMO gap suggests higher reactivity.
-
Negative regions on the MEP map indicate potential sites for electrophilic attack, while positive regions suggest nucleophilic attack.
-
A lower BDE for a hydroxyl group indicates a greater propensity to donate a hydrogen atom, suggesting stronger antioxidant activity.
-
Experimental Protocols for Bioactivity Validation
The following in vitro protocols are designed to experimentally validate the predicted anticancer and anti-inflammatory activities of this compound.
Anticancer Activity Assays
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic cells.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Treat cells with this compound and prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt and MAPK pathways (e.g., p-Akt, Akt, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Anti-inflammatory Activity Assays
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the supernatant and measure the nitrite concentration using the Griess reagent.
-
-
ELISA for Pro-inflammatory Cytokines:
-
Following the same treatment protocol as the NO assay, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
-
Western Blot for NF-κB Pathway Proteins:
-
Treat cells with this compound and LPS.
-
Prepare nuclear and cytoplasmic extracts.
-
Perform Western blot analysis for proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p65).
-
Data Presentation
All quantitative data from the experimental assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value | Interpretation |
| HOMO Energy (eV) | (Example Value) | Electron-donating ability |
| LUMO Energy (eV) | (Example Value) | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | (Example Value) | Chemical reactivity |
| BDE (kcal/mol) | (Example Value) | Antioxidant potential |
Table 2: In Vitro Anticancer Activity of this compound (Example Data)
| Cell Line | IC50 (µM) after 48h | % Apoptosis (at IC50) |
| MCF-7 | (Example Value) | (Example Value) |
| A549 | (Example Value) | (Example Value) |
| HCT116 | (Example Value) | (Example Value) |
| MCF-10A | (Example Value) | (Example Value) |
Table 3: In Vitro Anti-inflammatory Activity of this compound (Example Data)
| Parameter | IC50 (µM) or % Inhibition |
| NO Production | (Example Value) |
| TNF-α Secretion | (Example Value) |
| IL-6 Secretion | (Example Value) |
Visualizations
Signaling Pathways
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: Integrated workflow for the bioactivity assessment of this compound.
References
- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting final steps of Taiwanhomoflavone B chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Taiwanhomoflavone B. The information is structured to address specific challenges that may arise during the final steps of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical final steps in the chemical synthesis of this compound?
A1: Based on synthetic routes for structurally similar homoisoflavonoids, the final steps typically involve the cyclization of a dihydrochalcone intermediate to form the chromanone ring, followed by oxidation to the chromone, and any necessary deprotection of hydroxyl groups.
Q2: What are some common challenges encountered during the cyclization step?
A2: Common challenges include low yields, the formation of side products, and incomplete reaction. These issues can be influenced by factors such as the choice of cyclizing agent, reaction temperature, and solvent.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity product. The choice of solvent system for chromatography is crucial for effective separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the final steps of this compound synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low yield in the final cyclization step | - Inefficient cyclizing agent- Suboptimal reaction temperature- Degradation of starting material or product | - Experiment with different cyclizing agents (e.g., paraformaldehyde with a base like ethylenediamine, or BF₃·Et₂O).- Optimize the reaction temperature; some cyclizations require heating while others proceed at room temperature.- Ensure anhydrous reaction conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction during cyclization | - Insufficient reaction time- Poor solubility of the starting material | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.- Choose a solvent in which the dihydrochalcone intermediate is more soluble. |
| Formation of multiple side products | - Non-selective reaction conditions- Presence of impurities in the starting material | - Adjust the stoichiometry of the reagents.- Lowering the reaction temperature may improve selectivity.- Purify the dihydrochalcone intermediate thoroughly before proceeding to the cyclization step. |
| Difficulty in purifying the final product | - Co-elution of impurities during column chromatography- Product is an oil or amorphous solid | - Use a different solvent system for column chromatography or try a different stationary phase (e.g., alumina).- Attempt recrystallization from various solvent mixtures to induce crystallization. |
| Unexpected peaks in NMR spectrum of the final product | - Residual solvent- Presence of impurities or side products- Incomplete removal of protecting groups | - Dry the sample under high vacuum to remove residual solvent.- Re-purify the product using column chromatography or recrystallization.- If protecting groups were used, ensure the deprotection step has gone to completion. |
Experimental Protocols
The following are generalized protocols for the final key steps in the synthesis of this compound, adapted from methodologies for similar homoisoflavonoids.
Protocol 1: Cyclization of Dihydrochalcone to form the Chromanone Ring
-
Materials:
-
Dihydrochalcone intermediate
-
Paraformaldehyde
-
Ethylenediamine
-
Methanol (anhydrous)
-
-
Procedure:
-
Dissolve the dihydrochalcone intermediate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add paraformaldehyde (typically 2-3 equivalents) to the solution.
-
Add a catalytic amount of ethylenediamine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate the chromanone.
-
Protocol 2: Oxidation of Chromanone to this compound (Chromone)
Note: This step is necessary if the cyclization yields a chromanone. Direct formation of the chromone is also possible under different cyclization conditions.
-
Materials:
-
Chromanone intermediate
-
Iodine (I₂)
-
Pyridine (anhydrous)
-
-
Procedure:
-
Dissolve the chromanone intermediate in anhydrous pyridine in a round-bottom flask.
-
Add iodine (typically 1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture and monitor the progress by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl), brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the final steps of synthesis.
Simplified Final Synthesis Steps
Caption: A simplified diagram illustrating the key final stages of this compound synthesis.
Technical Support Center: Optimizing Molecular Docking for Taiwanhomoflavone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing molecular docking parameters for Taiwanhomoflavone B and other flavonoids.
Frequently Asked Questions (FAQs)
Q1: Which molecular docking software is recommended for flavonoid studies?
A1: Several software packages are well-suited for flavonoid docking. Commonly used options include AutoDock Vina, Schrödinger Maestro (with Glide), Molecular Operating Environment (MOE), and PyRx.[1][2][3][4] The choice often depends on user familiarity, available computational resources, and the specific features required for the study. For instance, AutoDock Vina is a popular open-source tool known for its speed and accuracy.[5][6]
Q2: What force field should I use for docking this compound?
A2: The selection of an appropriate force field is critical for accurate docking simulations. For flavonoids, several Amber-based force fields are commonly employed, such as the General Amber Force Field (GAFF) and AMBER ff99SB.[5][7] Other suitable force fields include CHARMM36 and OPLS_2005.[8][9] It is advisable to test multiple force fields and select the one that yields the most consistent and experimentally validated results.
Q3: How do I prepare the this compound ligand for docking?
A3: Ligand preparation is a crucial step to ensure accurate docking results. The 3D structure of this compound can be obtained from databases like PubChem. The preparation process typically involves:
-
Energy Minimization: Using software like VEGA ZZ or ISIS/DRAW to obtain a low-energy conformation.[7]
-
Charge Assignment: Assigning partial atomic charges using methods like Gasteiger charges.
-
Torsion Angle Definition: Defining rotatable bonds to allow for conformational flexibility during docking.
-
Conversion to Appropriate File Format: Converting the ligand structure to the required format for the docking software, such as PDBQT for AutoDock Vina.[5]
Q4: How should I prepare the target protein for docking?
A4: Proper protein preparation is essential for a successful docking experiment. The general steps include:
-
Obtaining the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Preprocessing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.[3][10]
-
Adding Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assigning Charges: Compute and assign appropriate atomic charges, such as Kollman united atomic charges.[1]
-
Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes.[10]
Q5: How do I define the grid box for docking?
A5: The grid box defines the search space for the ligand on the protein surface. It should be centered on the active site of the target protein and be large enough to accommodate the ligand in various conformations.[1][11] The center of the grid box can be determined based on the coordinates of a co-crystallized ligand or by using active site prediction servers. A typical grid size for flavonoids might be 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Docking Scores/Binding Affinities | Suboptimal ligand or protein preparation. | Re-run the preparation steps, ensuring proper energy minimization and charge assignment.[7][10] |
| Incorrect grid box placement or size. | Ensure the grid box is centered on the active site and is large enough to encompass the entire binding pocket.[1][11] | |
| Inappropriate force field selection. | Experiment with different force fields suitable for flavonoids, such as GAFF or CHARMM36.[5][7][8] | |
| Ligand Docks Outside the Active Site | Grid box is too large or incorrectly centered. | Refine the grid box parameters to be more focused on the known or predicted active site. |
| Insufficient exhaustiveness setting in the docking algorithm. | Increase the exhaustiveness parameter in your docking software (e.g., AutoDock Vina) to improve the search thoroughness.[6][11] | |
| Inconsistent Docking Results Across Runs | Stochastic nature of the docking algorithm. | Increase the number of docking runs (e.g., num_modes in AutoDock Vina) to ensure comprehensive sampling of the conformational space.[11][12] |
| High flexibility of the ligand or protein side chains. | Consider using flexible docking protocols if your software supports it, or perform molecular dynamics simulations to explore conformational changes. | |
| Violations of Lipinski's Rule of Five | The compound may have poor oral bioavailability. | While not directly a docking parameter issue, be aware of ADMET properties. You can use tools like SwissADME to predict these properties.[1][11] Some flavonoids naturally violate one rule without necessarily having poor bioavailability. |
Experimental Protocols
General Molecular Docking Protocol for this compound using AutoDock Vina
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).
-
Perform energy minimization using a suitable tool (e.g., Avogadro, Chimera).
-
Save the optimized structure in a MOL2 or PDB format.
-
Use AutoDockTools to assign Gasteiger charges and define rotatable bonds.
-
Save the final ligand structure in PDBQT format.[5]
-
-
Protein Preparation:
-
Download the PDB file of the target protein.
-
Remove water molecules and any existing ligands using a molecular viewer like PyMOL or Chimera.[3]
-
Add polar hydrogens and assign Kollman charges using AutoDockTools.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of the protein. This can be based on literature, a co-crystallized ligand, or active site prediction tools.
-
In AutoDockTools, define the grid box dimensions and center. A common starting point is a 60x60x60 Å box with 0.375 Å spacing.[1]
-
Ensure the grid box encompasses the entire binding site.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the protein, ligand, and grid parameters.
-
Set the exhaustiveness parameter (e.g., 8, 16, or higher for more thorough searching).[6][11]
-
Set the num_modes to generate multiple binding poses (e.g., 9 or 10).[11]
-
Run AutoDock Vina from the command line.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and RMSD values for each pose.
-
Visualize the docking poses using software like PyMOL or Discovery Studio to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
-
Quantitative Data Summary
The following table summarizes typical binding energies observed for various flavonoids docked against different protein targets, which can serve as a reference for your experiments with this compound.
| Flavonoid | Target Protein | Docking Score (kcal/mol) |
| Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42 |
| Sterubin | Acetylcholinesterase (AChE) | -10.16 |
| Fisetin | Acetylcholinesterase (AChE) | -10.11 |
| Biochanin A | Beta-secretase 1 (BACE-1) | -9.81 |
| Sterubin | Beta-secretase 1 (BACE-1) | -8.96 |
| ZINC000005854718 | Cyclin-Dependent Kinase 8 (CDK8) | -10.7 |
| Querciturone | Pseudomonas aeruginosa RmlA | -9.60 |
| Isoquercetin | Pseudomonas aeruginosa RmlA | -9.20 |
| β-naphthoflavone | β-catenin | -6.50 |
| Coumestrol | β-catenin | -5.99 |
Data compiled from multiple sources.[1][2][13][14]
Visualizations
References
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 3. Molecular optimization, docking, and dynamic simulation profiling of selective aromatic phytochemical ligands in blocking the SARS-CoV-2 S protein attachment to ACE2 receptor: an in silico approach of targeted drug designing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data on molecular docking of naturally occurring flavonoids with biologically important targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Combining Molecular Docking and Molecular Dynamics to Predict the Binding Modes of Flavonoid Derivatives with the Neuraminidase of the 2009 H1N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Putative Epi-Modulators: Insight into Their Binding Mode with BRD4 Bromodomains Using Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Flavonoid Scaffolds as DAX1 Inhibitors against Ewing Sarcoma through Pharmacoinformatic and Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
How to avoid false positives in Taiwanhomoflavone B bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential false positives in bioassays involving Taiwanhomoflavone B and other flavonoids. Our goal is to help you identify, understand, and mitigate common experimental artifacts to ensure the accuracy and reliability of your data.
Disclaimer: While this guide uses this compound (CAS 509077-91-2) as a primary example, there is limited publicly available data on its specific biological activities and bioassay protocols. Therefore, the information provided is based on the well-documented behavior of flavonoids as a class. Researchers should adapt and validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in flavonoid bioassays?
A1: False positives in flavonoid bioassays can arise from several compound-specific and experimental factors. The most common causes include:
-
Compound Autofluorescence: Many flavonoids naturally fluoresce, which can interfere with fluorescence-based assays, leading to a false-positive signal.[1][2]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the assay's fluorophore, leading to a decrease in signal that can be misinterpreted as inhibition.[1][2]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically interact with proteins, leading to inhibition or activation that is not related to specific binding at a target site.[3][4][5]
-
Chemical Reactivity: Some compounds can react chemically with assay components (e.g., enzymes, detection reagents), leading to a change in signal that mimics a biological effect.
-
Poor Solubility and Precipitation: If the compound is not fully soluble in the assay buffer, it can precipitate, which can interfere with optical measurements (e.g., light scattering in absorbance assays) or sequester assay components.[6]
-
Cytotoxicity: In cell-based assays, non-specific cytotoxicity can lead to a decrease in signal that may be misinterpreted as targeted inhibition.
Q2: How can I test if my this compound sample is autofluorescent?
A2: A simple control experiment can determine if your compound is autofluorescent under your assay conditions.
-
Protocol:
-
Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Add the compound dilutions to the wells of the same type of microplate used for your assay (e.g., black plates for fluorescence).
-
Include wells with assay buffer only as a blank control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
-
Interpretation: If you observe a significant, concentration-dependent increase in fluorescence in the wells containing your compound compared to the buffer-only control, then your compound is autofluorescent under your assay conditions.[1]
Q3: What is compound aggregation and how can I detect it?
A3: Compound aggregation is the formation of colloidal particles by small molecules in solution.[3] These aggregates can non-specifically inhibit enzymes and disrupt other biological assays, making them a common source of false positives.[3][6] Several methods can be used to detect aggregation:
| Method | Principle | Throughput | Notes |
| Dynamic Light Scattering (DLS) | Measures the size of particles in solution by analyzing fluctuations in scattered light intensity. The presence of large particles is indicative of aggregation.[3][5] | Low to Medium | A direct, biophysical method. Modern instruments can use microplates for higher throughput.[3] |
| Detergent Counter-Screen | Re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely due to aggregation. | High | A simple and widely used method. However, not all aggregates are sensitive to detergents.[6] |
| NMR Spectroscopy | Aggregation can be detected by changes in the NMR spectrum, such as peak broadening or disappearance of signals.[6][7] | Low | A very sensitive method that can detect aggregation even when there is no visible precipitate.[6] |
| Surface Plasmon Resonance (SPR) | Can differentiate between true binding and non-specific aggregation by analyzing the kinetics of the interaction.[5] | Low | Provides detailed kinetic data but is generally low-throughput. |
| Enzyme-Based Counter-Screens | Using a well-characterized enzyme that is known to be inhibited by aggregating compounds (e.g., β-lactamase) as a counter-screen.[3] | High | A functional assay to identify promiscuous inhibitors that act via aggregation. |
Troubleshooting Guides
Issue 1: Unexpectedly high signal in a fluorescence-based assay.
-
Possible Cause: Compound autofluorescence.
-
Troubleshooting Steps:
-
Run a compound-only control: As described in FAQ 2, measure the fluorescence of this compound alone in the assay buffer at the assay wavelengths.
-
Perform a spectral scan: If your plate reader has the capability, perform a full excitation and emission scan of your compound to determine its complete fluorescence profile. This can help in selecting alternative fluorophores for your assay.
-
Use a "red-shifted" fluorophore: If this compound fluoresces in the blue or green spectrum, consider switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum), where compound autofluorescence is less common.[1]
-
Increase the concentration of the assay fluorophore: In some cases, increasing the concentration of the assay's specific fluorophore can help to overcome the interference from the compound's autofluorescence.[2]
-
Issue 2: Compound shows activity in the primary screen but is inactive in follow-up assays or shows inconsistent results.
-
Possible Cause: Compound aggregation.
-
Troubleshooting Steps:
-
Include a detergent in your assay buffer: Re-test the activity of this compound in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. A significant decrease in activity suggests aggregation.
-
Vary the concentration of the biological target: True inhibitors should show an IC50 that is independent of the enzyme concentration, while aggregators often show a strong dependence.
-
Use Dynamic Light Scattering (DLS): Directly test for the presence of aggregates in your compound solution using DLS.[3][5]
-
Visually inspect your assay plates: Look for any signs of precipitation or turbidity in the wells, which can indicate poor solubility and a higher likelihood of aggregation.[1]
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Poor compound solubility and precipitation.
-
Troubleshooting Steps:
-
Determine the solubility of this compound in your assay buffer: This can be done using various methods, including visual inspection of serial dilutions or more quantitative techniques.
-
Lower the compound concentration: If possible, perform the assay at concentrations well below the compound's solubility limit.
-
Use a different solvent for your stock solution: Ensure that the final concentration of the stock solvent (e.g., DMSO) in the assay is low and does not affect the assay performance.
-
Pre-incubate the compound in assay buffer: Allow the compound to equilibrate in the assay buffer before adding other reagents to ensure it is fully dissolved.
-
Experimental Protocols
Protocol 1: General Assay Control for Fluorescence Interference
This protocol outlines the essential controls to run alongside your primary fluorescence-based assay to check for interference from this compound.
-
Prepare a dilution series of this compound in the assay buffer.
-
Set up the following controls in your microplate:
-
Buffer Only: Wells containing only the assay buffer.
-
Compound Only: Wells containing the dilution series of this compound in assay buffer.
-
Fluorophore Only: Wells containing the assay's fluorophore at the final assay concentration in buffer.
-
Fluorophore + Compound: Wells containing the fluorophore and the dilution series of this compound.
-
Full Assay (No Compound): Wells with all assay components except the test compound.
-
Full Assay + Compound: Your experimental wells.
-
-
Incubate the plate under the same conditions as your primary assay.
-
Read the fluorescence at the appropriate wavelengths.
-
Data Analysis:
-
Compare "Compound Only" to "Buffer Only" to assess autofluorescence .
-
Compare "Fluorophore + Compound" to "Fluorophore Only" to assess quenching .
-
Visualizations
Caption: A troubleshooting workflow for identifying potential false positives in bioassays.
Caption: How autofluorescence and quenching can lead to false signals in fluorescence assays.
Caption: Conceptual diagram of how compound aggregates can non-specifically inhibit an enzyme.
Caption: A simplified diagram of the extrinsic apoptosis pathway, a known target of some flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Label-Free Detection of Compound Aggregation Using Corning ® Epic ® Technology | Semantic Scholar [semanticscholar.org]
- 5. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmxresearch.com [nmxresearch.com]
- 7. Compound aggregation in drug disco ... | Article | H1 Connect [archive.connect.h1.co]
Technical Support Center: Scaling Up Taiwanhomoflavone B Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Taiwanhomoflavone B. Given the limited specific literature on this compound, this guide draws upon established principles for the purification of flavonoids, which are directly applicable.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the extraction, purification, and scale-up processes in a question-and-answer format.
Extraction & Initial Processing
Q: My initial extraction yield of crude this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low extraction yields are a common issue. Consider the following factors:
-
Solvent Selection: The choice of solvent is critical. Flavonoid glycosides are often extracted with alcohols or alcohol-water mixtures, while less polar flavonoids are better extracted with chloroform or ethyl acetate.[1] For flavonoids, ethanol is often preferred as it is a green solvent with low toxicity, and adding water can improve extraction efficiency.[2]
-
Extraction Method: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may use large volumes of solvent. Modern techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can offer higher yields in shorter times, with UAE being particularly suitable for large-scale production.[2]
-
Process Parameters: Ensure that parameters such as temperature, time, solvent-to-solid ratio, and particle size of the source material are optimized. For example, one study on flavonoid extraction found optimal conditions to be an ethanol concentration of 60%, a liquid-to-solid ratio of 25:1 ml/g, and a temperature of 80°C.[3]
Solubility & Stability
Q: this compound is poorly soluble in my desired solvent system, causing precipitation during processing. How can I improve its solubility?
A: Poor solubility is a major hurdle for many flavonoids, which are often classified as poorly soluble compounds.[4] Strategies to address this include:
-
Solvent Modification: The solubility of flavonoids is highly dependent on the solvent. While they have low solubility in absolute organic solvents, adding water can increase solubility by weakening the hydrogen bonds between the polyphenols.[1] Experiment with binary or ternary solvent systems.
-
pH Adjustment: The ionization state of flavonoids is pH-dependent. As weakly acidic compounds, their solubility can increase at intestinal pH levels (starting from pH ~5.5).[4] Adjusting the pH of your solution may prevent precipitation, but be mindful of potential degradation.
-
Use of Solubilizers: Nonionic surfactants like Polysorbates (Tweens) or polymers like Poly(ethylene glycol) (PEG) can be used to increase the solubility of poorly soluble compounds by reducing surface tension and forming emulsions.[5]
-
Complexation: Cyclodextrins can form inclusion complexes with flavonoids, significantly enhancing their aqueous solubility and bioavailability.[6]
Q: I suspect my compound is degrading during purification, indicated by the appearance of new, unwanted peaks in my HPLC analysis. What can I do?
A: Flavonoids can be sensitive to heat, light, pH extremes, and oxidative conditions.
-
Process Temperature: Avoid high temperatures during extraction and solvent evaporation steps. Use techniques like vacuum distillation for solvent recovery.[7]
-
pH Control: Maintain the pH of your solutions within a stable range for this compound. Protein instability, a related issue in purification, is often linked to pH changes.[8]
-
Protect from Light and Air: Store extracts and purified fractions in amber containers and consider processing under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Chromatographic Purification
Q: I am struggling to achieve high purity. Which chromatography resin is best for scaling up flavonoid purification?
A: The choice of resin is crucial for successful large-scale purification.
-
Macroporous Resins: These are highly recommended for industrial-scale flavonoid purification due to their high adsorption capacity, good selectivity, low cost, and reusability.[3][7][9] They work by adsorbing the flavonoids, allowing impurities to be washed away, followed by elution with an appropriate solvent, often an ethanol-water mixture.[3][7]
-
Polyamide Resins: Polyamide also shows excellent adsorption capacity for flavonoids and is a viable option for large-scale separation.[10][11] It can be used as a primary purification step or in combination with other resins to improve purity.[11][12]
-
Sephadex LH-20: This is a size-exclusion chromatography resin often used for the final polishing and purification of flavonoids.[13][14]
Q: My chromatographic peaks are broad and show significant tailing, leading to poor separation. How can I improve peak shape and resolution?
A: Poor peak shape can result from several factors, especially during scale-up.
-
Optimize Flow Rate: In methods like High-Speed Counter-Current Chromatography (HSCCC), the separation efficiency increases as the mobile phase flow rate decreases.[15] While this increases run time, it may be necessary for achieving purity.
-
Column Packing: At larger scales, proper packing of chromatography columns is critical. Unevenly packed columns lead to channeling and poor peak shape. Ensure the packed bed is stable and uniform.[16]
-
Loading Concentration: Overloading the column is a common cause of peak broadening. Determine the dynamic binding capacity of your chosen resin and ensure you are operating below this limit.
-
Elution Gradient: A shallow elution gradient can improve the separation of compounds with similar polarities.[17] Systematically optimize the concentration of your elution solvent (e.g., the percentage of ethanol in water).
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most significant challenges when moving from lab-scale to industrial-scale purification of flavonoids like this compound?
A: The primary challenges in scaling up chromatography include:
-
Maintaining Performance: Ensuring that the purity and yield achieved at the lab scale are reproducible at a larger scale.[18][19]
-
Economic Viability: The cost of resins, solvents, and equipment can become prohibitive at large scales.[16] Methods that use large amounts of organic solvents or expensive resins may not be suitable for industrial production.[7]
-
Physical and Technical Limitations: Packing large-scale columns is challenging, and impurities can build up over repeated cycles, affecting performance.[16] Additionally, some techniques like size exclusion chromatography are not easily scalable.[16]
-
Process Time: Long run times that are acceptable in the lab can create bottlenecks in a production environment.[18]
Q: How do I select the best purification strategy: macroporous resin, polyamide, or preparative HPLC?
A: The choice depends on your specific goals for purity, yield, and cost.
-
Macroporous Resin Chromatography is often the best first step for large-scale pre-purification from a crude extract. It is cost-effective and robust.[3][7]
-
Polyamide Chromatography is another excellent option for initial purification and can be used to separate total lignans and flavonoids.[12]
-
Preparative HPLC (Prep-HPLC) is typically used for the final purification step to achieve very high purity (>98%).[17] It is generally too expensive for initial bulk purification but is ideal for producing a highly pure final product.
-
High-Speed Counter-Current Chromatography (HSCCC) is an effective alternative that avoids solid supports, reducing irreversible adsorption of the sample. It has been used to achieve purities over 90%.[20]
Q: Can I combine different purification methods?
A: Yes, a multi-step approach is often the most effective strategy. A common workflow involves initial purification and enrichment using macroporous resin, followed by a secondary purification on a polyamide or Sephadex column, and a final polishing step using preparative HPLC to isolate the target compound at high purity.[11][17]
Section 3: Data & Experimental Protocols
Data Tables
Table 1: Comparison of Macroporous Resins for Flavonoid Purification
| Resin Type | Adsorption Capacity | Desorption Ratio | Key Characteristics | Reference |
| D4020 | High | High | Selected as optimal for separating total flavonoids from Scorzonera austriaca. | [7] |
| AB-8 | Good | Good | Used for pre-purification of lignans and flavonoids. | [12] |
| D101 | High | High | Used to increase flavonoid purity from 12.74% to 43.00%. | [11] |
Table 2: Example Solvent Systems for Flavonoid Chromatography
| Chromatography Method | Solvent System (v/v/v) | Target Flavonoids | Purity Achieved | Reference |
| HSCCC | Ethyl acetate:n-butanol:water (4:1:5) | Flavonoids from Mulberry Leaves | 93.8% | [15] |
| HSCCC (REV-IN mode) | Ethyl acetate:ethanol:acetic acid:water (4:1:0.25:5) | Flavonoid glycosides | N/A | [10] |
| HSCCC (FWD-IN mode) | Chloroform:methanol:water (4:3:2) | Flavonoid aglycones | N/A | [10] |
Experimental Protocols
Protocol 1: General Methodology for Macroporous Resin Column Chromatography
This protocol provides a general framework. It must be optimized for this compound.
-
Resin Pre-treatment:
-
Soak the macroporous resin in ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until the effluent is clear and neutral.
-
Pack the resin into a chromatography column. The diameter-to-height ratio is an important parameter to optimize (e.g., 1:7).[12]
-
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the adsorbed flavonoids using a stepwise gradient of aqueous ethanol. Common concentrations are 30%, 50%, and 80% ethanol.[3][7][12]
-
Collect fractions and monitor the flavonoid content using UV-Vis spectrophotometry or HPLC. The highest flavonoid content is often found in the 30-50% ethanol fractions.[3][7]
-
-
Solvent Recovery & Product Collection:
-
Resin Regeneration:
-
Wash the resin with a high concentration of ethanol or another suitable solvent to remove any remaining compounds.
-
Rinse with deionized water to prepare it for the next cycle.
-
Section 4: Visual Guides
Diagrams
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low purity in chromatographic separation.
Caption: Key challenges encountered during the scale-up of purification processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 3. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 14. air.unimi.it [air.unimi.it]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Identification of Taiwanhomoflavone B Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Taiwanhomoflavone B degradation products.
Troubleshooting Guides and FAQs
Q1: We are observing unexpected peaks in our HPLC chromatogram during a stability study of this compound. How can we determine if these are degradation products?
A1: Unexpected peaks in your chromatogram can arise from various sources, including impurities in the sample, solvent effects, or actual degradation products. To identify if these peaks are degradants, you should perform a forced degradation study.[1][2] This involves subjecting a pure sample of this compound to a range of stress conditions more severe than those used in accelerated stability testing.[1] Common stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1–1M HCl) and bases (e.g., 0.1–1M NaOH).[3]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂).[4]
-
Thermal Stress: Heating the sample at elevated temperatures.
-
Photostability: Exposing the sample to light of a specified wavelength.
By comparing the chromatograms of the stressed samples with a control (unstressed) sample, you can tentatively identify the peaks corresponding to degradation products. Further characterization using techniques like LC-MS and NMR is necessary for definitive identification.[5]
Q2: Our attempts to identify degradation products using LC-MS are yielding ambiguous results. What could be the issue?
A2: Ambiguous LC-MS results can be due to several factors:
-
Co-elution of compounds: If a degradation product co-elutes with the parent compound or another degradant, it can lead to complex mass spectra. Optimizing the chromatographic method, such as changing the mobile phase gradient, column type, or flow rate, can improve separation.
-
Ion suppression or enhancement: The presence of other components in the sample can affect the ionization of your target analytes. Diluting the sample or using a different ionization source might help.
-
In-source fragmentation: The compound might be fragmenting within the ion source of the mass spectrometer. Try using softer ionization techniques.
-
Low concentration of degradation products: The concentration of the degradants might be below the limit of detection of the instrument. Concentrate the sample or use a more sensitive mass spectrometer.
Q3: We are struggling to elucidate the structure of a major degradation product. What analytical approach should we take?
A3: A combination of spectroscopic techniques is often necessary for the structural elucidation of unknown compounds.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which allows you to determine the elemental composition of the degradation product.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, you can gain insights into the structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the complete chemical structure. If sufficient quantity of the isolated degradation product is available, 2D NMR techniques like COSY, HSQC, and HMBC can provide detailed structural information.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the functional groups present in the molecule.[5]
Q4: What are the likely degradation pathways for a flavonoid like this compound?
A4: While specific data on this compound is limited, flavonoids, in general, are susceptible to degradation through several pathways.[6] The most common degradation mechanism for flavonols involves the opening of the heterocyclic C-ring.[6] Other potential reactions include hydroxylation, dehydroxylation, deglycosidation (if applicable), and deprotonation.[6] Given that this compound is a C-methylated biflavone, degradation could also involve reactions at the linkage between the two flavone units or modifications to the methyl groups.
Hypothetical Degradation Data
The following table presents a hypothetical summary of forced degradation studies on this compound. This data is for illustrative purposes only and is not based on experimental results.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl (60°C, 24h) | 15% | 2 | 355.08, 287.06 |
| 0.1 M NaOH (RT, 4h) | 45% | 4 | 413.09, 329.07, 215.03 |
| 3% H₂O₂ (RT, 24h) | 25% | 3 | 565.12 (hydroxylated parent), 387.08 |
| Heat (80°C, 48h) | 10% | 1 | 547.11 (dehydrated parent) |
| Light (ICH Q1B), 1.2 million lux hours | 5% | 1 | 549.13 |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with the initial solvent), by a stability-indicating HPLC-UV method. Further characterization of the degradation products can be performed by LC-MS/MS.
Protocol for HPLC-UV Analysis
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: Methanol.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 1 µL.[6]
-
Gradient Elution: A typical gradient could be: 5–15% B over 2 min, 15–25% B over 2 min, 25–40% B over 1 min, 40–50% B over 1 min, 50–60% B over 1 min, 60–70% B over 1 min, followed by a re-equilibration step.[6]
-
Detection: UV detector set at an appropriate wavelength for this compound (e.g., 275 nm or 340 nm).[7]
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioactivity of Synthetic Flavonoid Batches
Disclaimer: Due to the limited publicly available information on Taiwanhomoflavone B, this technical support center uses a representative synthetic flavone, hereafter referred to as "Synthetic Flavone Compound (SFC)," to address common issues related to low bioactivity in synthetic flavonoid batches. The principles and troubleshooting strategies outlined here are broadly applicable to researchers working with synthetic flavonoids.
Troubleshooting Guide
This guide provides solutions to specific problems researchers may encounter during their experiments with synthetic flavonoid batches exhibiting low bioactivity.
| Problem/Question | Possible Causes | Recommended Solutions |
| Q1: My current batch of SFC shows significantly lower bioactivity (e.g., higher IC50) compared to previous batches or literature values. | 1. Purity Issues: Presence of unreacted starting materials, byproducts, or residual solvents. 2. Structural Incorrectness: Incorrect isomer or stereoisomer was synthesized. 3. Degradation: The compound may have degraded due to improper storage (light, temperature, oxygen exposure). 4. Solubility Problems: Poor solubility of the compound in the assay buffer. | 1. Verify Purity and Identity: a. Perform analytical characterization (NMR, LC-MS, HPLC) to confirm the structure and purity of the batch. A purity of >95% is recommended for in vitro assays, and >98% for in vivo studies.[1] b. Compare the analytical data with a reference standard if available. 2. Optimize Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2] 3. Improve Solubility: a. Use a co-solvent like DMSO, but ensure the final concentration in the assay does not exceed a level that affects cell viability (typically <0.5%). b. Consider formulation strategies such as creating a stock solution in a suitable organic solvent before diluting in the aqueous assay medium.[3] |
| Q2: I am observing high variability in bioactivity between different batches of SFC from the same supplier. | 1. Inconsistent Synthesis Protocol: Minor variations in reaction conditions (temperature, time, reagents) between batches. 2. Variable Purification Methods: Differences in purification techniques (e.g., crystallization, chromatography) can lead to different impurity profiles. | 1. Request Batch-Specific Certificate of Analysis (CoA): Always obtain a detailed CoA for each batch, including purity data from HPLC or LC-MS and structural confirmation from NMR. 2. Perform Internal Quality Control: Upon receiving a new batch, perform your own analytical characterization to ensure it meets the required specifications. |
| Q3: The SFC is not showing the expected effect on my target signaling pathway (e.g., PI3K/Akt, MAPK). | 1. Low Compound Potency: The intrinsic activity of the specific flavone might be low for the chosen cell line or target. 2. Incorrect Assay Conditions: The experimental setup (e.g., cell density, incubation time, serum concentration) may not be optimal. 3. Cell Line Specificity: The bioactivity of flavonoids can be highly cell-line dependent. | 1. Consult the Literature: Review published studies on similar flavones to determine expected potency and optimal assay conditions. 2. Optimize Assay Parameters: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line. 3. Test in Multiple Cell Lines: If possible, assess the bioactivity in a panel of relevant cell lines to account for cell-specific effects. |
| Q4: My SFC appears to be precipitating out of the cell culture medium during the experiment. | 1. Poor Aqueous Solubility: Many flavonoids have low solubility in aqueous solutions, a common cause of reduced bioactivity.[4][5] 2. Interaction with Media Components: The compound may be interacting with proteins or other components in the culture medium, leading to precipitation. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a high-concentration stock solution just before use. 2. Use a Carrier/Formulation: Consider using delivery systems like liposomes or formulating the compound with suitable excipients to improve solubility and stability in the assay medium.[3] 3. Visual Inspection: Visually inspect the wells under a microscope after adding the compound to check for precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of flavones that influence their bioactivity?
The bioactivity of flavones is highly dependent on their chemical structure. Key features include the number and position of hydroxyl (-OH) groups, as well as the presence of methoxy (-OCH3) or glycosidic groups. For example, hydroxyl groups at the C-5 and C-4' positions can enhance anti-inflammatory activity, while hydroxylation on the B-ring can impact antioxidant and anticancer effects.[6][7]
Q2: How can I improve the bioavailability of my synthetic flavone for in vivo studies?
Low bioavailability is a common challenge with flavonoids due to poor solubility and rapid metabolism.[4] Strategies to improve bioavailability include:
-
Chemical Modification: Methylation or glycosylation of hydroxyl groups can enhance metabolic stability and absorption.[4]
-
Formulation: Using drug delivery systems such as nanoparticles, liposomes, or phytosomes can improve solubility and protect the compound from rapid metabolism.[3]
Q3: Which signaling pathways are commonly modulated by flavones?
Flavones are known to interact with multiple intracellular signaling pathways implicated in cell proliferation, inflammation, and apoptosis. These include:
-
PI3K/Akt/mTOR Pathway: Often dysregulated in cancer, its inhibition by flavones can lead to reduced cell survival and proliferation.[8][9][10]
-
MAPK Pathway (ERK, JNK, p38): Involved in cellular responses to stress and cytokines, modulation of this pathway by flavones can affect inflammation and cell proliferation.[8][11]
-
NF-κB Signaling Pathway: A key regulator of inflammation, flavones can inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.[1][11][12][13]
-
Wnt/β-catenin Pathway: Crucial in development and cancer, its inhibition by certain flavonoids can suppress tumor growth.[14][15]
Experimental Protocols
Protocol 1: Purity and Identity Confirmation of SFC Batches by HPLC-UV
Objective: To assess the purity of a synthetic flavone batch and confirm its identity against a reference standard.
Materials:
-
SFC batch and reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of the SFC batch and the reference standard in methanol or DMSO. Further dilute to a working concentration of 100 µg/mL with the mobile phase.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for the absorbance maximum of the flavone (typically between 250-370 nm).
-
-
Analysis:
-
Inject 10 µL of the reference standard and the SFC batch sample.
-
Compare the retention time of the major peak in the sample chromatogram to that of the reference standard to confirm identity.
-
Calculate the purity of the SFC batch by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
-
Protocol 2: In Vitro Anti-proliferative Activity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an SFC batch on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][16]
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
SFC stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the SFC from the stock solution in the cell culture medium. Replace the old medium with the medium containing different concentrations of SFC (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest SFC concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the SFC concentration and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary
The following table summarizes hypothetical bioactivity data for different batches of a synthetic flavone, illustrating potential batch-to-batch variability.
| Batch ID | Purity (by HPLC) | Cell Line | Bioactivity (IC50 in µM) |
| SFC-001 | 98.5% | MCF-7 | 15.2 |
| SFC-002 | 92.1% | MCF-7 | 35.8 |
| SFC-003 | 99.2% | A549 | 22.5 |
| Literature Value | >98% | MCF-7 | 12-18 |
Visualizations
Caption: Troubleshooting workflow for low bioactivity.
Caption: General experimental workflow for bioactivity assessment.
Caption: Major signaling pathways modulated by flavones.
References
- 1. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 6. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the anticancer activities of thioflavanone and thioflavone in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization for Taiwanhomoflavone B and Other Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of Taiwanhomoflavone B and other flavonoids. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful flavonoid crystallization?
A1: The purity of the compound is paramount. Crystal growth depends significantly on the purity of your isolated fraction. It is recommended to have a purity of at least 80-90% before attempting to grow single crystals for X-ray diffraction.
Q2: How do I select an appropriate solvent for crystallizing this compound?
A2: Solvent selection is a crucial step and often requires screening. A good starting point is to choose a solvent in which your compound is moderately soluble. If the compound is too soluble, the solution may become supersaturated without yielding crystals. Conversely, if it is poorly soluble, it will be difficult to dissolve enough material. For flavonoids, solvent choice often depends on their polarity. Less polar flavonoids (like aglycones) may dissolve in solvents like chloroform or ethyl acetate, while more polar flavonoids (like glycosides) may require alcohols or alcohol-water mixtures.[1][2] A common strategy is to use a binary solvent system: one solvent in which the compound is soluble and another (the anti-solvent) in which it is insoluble.[3]
Q3: How much of my compound do I need to start a crystallization experiment?
A3: The amount of compound needed depends on the crystallization technique. Vapor diffusion is an excellent method when you only have milligrams of your compound.[4] For slow evaporation, a concentration similar to that used for NMR (2-10 mg in 0.6-1 mL) can be a good starting point.[4] For initial screening, it is advisable to start with small quantities to conserve your sample.
Q4: How long should I wait for crystals to form?
A4: Crystallization is a process that takes time. A rapid process generally yields poor-quality crystals, powder, or an amorphous solid.[4] A good timeframe for a crystallization experiment is typically from a few hours to several days, and sometimes even weeks.[5][6] The ideal is slow, controlled growth.
Q5: My compound has acidic or basic groups. How does this affect crystallization?
A5: For compounds with acidic or basic functionalities, crystallizing the salt form can be a useful strategy. For example, amines can be protonated with an acid like HCl. This can significantly alter the solubility and crystal packing properties, potentially leading to better crystals.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form, even after an extended period. | 1. Solution is not supersaturated (too much solvent).2. Nucleation is not initiated.3. Compound is too soluble in the chosen solvent. | 1. Slowly evaporate some of the solvent to increase the concentration.2. Try scratching the inside of the container with a glass rod at the liquid-air interface.3. Add a seed crystal (a tiny crystal of your compound) to induce nucleation.4. If using a single solvent, try adding an anti-solvent to decrease solubility.5. Re-evaluate your solvent choice; the compound may be too soluble. |
| The compound "oils out," forming liquid droplets instead of crystals. | 1. The solution is becoming supersaturated at a temperature above the compound's melting point.2. The rate of cooling is too fast.3. High concentration of impurities. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8]2. Insulate the container to slow down the cooling process.3. If impurities are suspected, consider further purification of your sample. |
| Crystals form too rapidly, resulting in a fine powder or small needles. | 1. The solution is too concentrated or becomes supersaturated too quickly.2. The rate of cooling is too fast. | 1. Re-dissolve the compound and add slightly more solvent to slow down the crystallization process.2. Slow down the rate of solvent evaporation by covering the container with parafilm and punching only a few small holes.[3]3. If using a cooling method, ensure the cooling is gradual. Avoid transferring the hot solution directly to an ice bath. |
| The resulting crystals are of poor quality (e.g., twinned, aggregated). | 1. Nucleation rate is too high, leading to multiple growth sites.2. Disturbances (vibrations) during crystal growth. | 1. Reduce the concentration of the solution to minimize the number of nucleation sites.2. Ensure the crystallization setup is in a location free from vibrations and temperature fluctuations. |
Data Presentation
Table 1: Solvent Selection for Flavonoid Crystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for Flavonoids | Notes |
| Water | High | 100 | Good for polar flavonoid glycosides. | Often used in mixtures with alcohols.[2] |
| Methanol | High | 64.7 | Good for many flavonoids, especially glycosides. | Can be used in binary systems with less polar solvents. |
| Ethanol | High | 78.4 | A versatile solvent for a range of flavonoids. | Commonly used in mixtures with water.[1] |
| Acetone | Medium | 56 | Good for less polar flavonoids (aglycones). Can act as a precipitant.[9] | Volatile, so evaporation can be rapid.[4] |
| Acetonitrile | Medium | 81.6 | Suitable for some flavonoids. | |
| Ethyl Acetate | Medium | 77.1 | A good choice for many organic compounds, including flavonoid aglycones.[2][4] | |
| Dichloromethane | Low | 39.6 | Can be used for non-polar flavonoids. | Highly volatile, which can lead to rapid crystal formation.[4] |
| Toluene | Low | 110.6 | Can sometimes aid in producing high-quality crystals.[4] | Less volatile than many other organic solvents. |
| Hexane | Low | 68 | Often used as an anti-solvent in binary systems with more polar solvents.[7][10] | Flavonoids are generally insoluble in hexane. |
Table 2: Key Parameters for Optimizing Crystallization
| Parameter | Effect on Crystallization | Optimization Strategy |
| Temperature | Affects solubility and nucleation rate. Lower temperatures generally decrease solubility. | Experiment with different temperatures (room temperature, 4°C, etc.). Slow cooling from a higher temperature can promote the growth of larger crystals.[8] |
| Concentration | Higher concentrations lead to supersaturation but can also result in rapid precipitation and small crystals. | Start with a nearly saturated solution and adjust as needed. If precipitation is too rapid, dilute the solution. |
| pH | Can significantly affect the solubility of ionizable compounds. | For compounds with acidic or basic groups, screen a range of pH values or consider forming a salt.[7] |
| Cooling/Evaporation Rate | A slower rate allows for the formation of larger, more ordered crystals. | For slow evaporation, control the opening of the vessel.[3] For cooling methods, insulate the container to ensure a gradual temperature decrease.[8] |
| Anti-solvent Addition | The rate of addition of an anti-solvent affects the rate of supersaturation. | Add the anti-solvent slowly and with gentle mixing to avoid localized, rapid precipitation. |
Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for crystallization.[3]
-
Dissolution: Dissolve the purified this compound in a suitable solvent or solvent mixture to create a nearly saturated solution. A good starting point is to use a concentration of 2-10 mg/mL.[4]
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with parafilm and poke a few small holes in it with a needle.[3] This will allow the solvent to evaporate slowly over time.
-
Incubation: Place the vessel in a quiet, vibration-free location at a constant temperature.
-
Observation: Monitor the vessel periodically for crystal growth. This may take several days to weeks.
Protocol 2: Vapor Diffusion
This method is ideal for small quantities of material and allows for a very slow approach to supersaturation.[4][11]
-
Preparation of the Inner Solution: Dissolve the purified this compound in a small volume of a "good" solvent (one in which it is readily soluble). Place this solution as a droplet on a siliconized cover slip or in a small, open vial.
-
Preparation of the Outer Reservoir: In a larger, sealed vessel (e.g., a well of a crystallization plate or a sealed jar), place a larger volume of an "anti-solvent" (a volatile solvent in which the compound is insoluble, but which is miscible with the "good" solvent).[5]
-
Assembly: Place the inner vial or invert the cover slip with the droplet over the reservoir, and seal the outer vessel.
-
Diffusion and Incubation: The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution containing the compound. This will gradually decrease the solubility of the compound, leading to crystallization. Store in a location with a stable temperature.
-
Observation: Check for crystal formation over several days.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This technique relies on the slow diffusion between two miscible solvents of different densities.
-
Dissolution: Dissolve the purified this compound in a small amount of a "good" solvent. This solution should be relatively dense.
-
Layering: Carefully and slowly, add a layer of a less dense "anti-solvent" on top of the solution containing your compound. This should be done with a pipette or syringe, allowing the anti-solvent to run down the side of the vessel to avoid mixing.[11] A distinct boundary between the two layers should be visible.
-
Incubation: Seal the vessel and leave it undisturbed. Over time, the solvents will slowly diffuse into one another.
-
Crystallization: As the anti-solvent mixes with the solvent, the solubility of the compound will decrease, and crystals will ideally form at the interface of the two solvents.
Mandatory Visualization
Caption: Workflow for optimizing the crystallization of this compound.
References
- 1. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. unifr.ch [unifr.ch]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Growing Crystals [web.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Validation & Comparative
Validating the Anticancer Activity of Flavones In Vivo: A Comparative Guide for Researchers
While specific in vivo anticancer data for Taiwanhomoflavone B is not extensively documented in publicly available research, this guide provides a comparative framework for validating its potential efficacy. The information presented is based on established findings for structurally similar flavones and outlines the experimental approaches and signaling pathways relevant to this class of compounds.
Flavonoids, a broad class of plant-derived polyphenolic compounds, have garnered significant attention for their potential anticancer properties.[1][2] Among these, flavones represent a substantial subgroup known to modulate various signaling pathways implicated in cancer progression.[3] This guide will delve into the common in vivo validation strategies, comparative efficacy of known flavones, and the underlying molecular mechanisms that could be anticipated for a novel compound like this compound.
Comparative Efficacy of Anticancer Flavones
While awaiting specific in vivo results for this compound, a comparative analysis of related flavones provides a valuable benchmark for its potential therapeutic window and efficacy. The following table summarizes in vitro and in vivo data for well-studied flavones, offering a glimpse into the expected performance of novel flavone derivatives.
| Flavone | Cancer Cell Line(s) | In Vitro Metric (IC50) | In Vivo Model | Tumor Growth Inhibition | Reference Compound(s) |
| Apigenin | U-2 OS (Osteosarcoma) | Not Specified in Snippet | Xenograft in nude mice | Significant inhibition of tumor growth | Not Specified in Snippet |
| 2'-OH flavanone | COLO205 (Colorectal) | Most potent among 8 flavanones tested | Xenograft in nude mice | Significant inhibitory effect on tumor formation | Other flavanones |
| Luteolin | Pancreatic Cancer | Not Specified in Snippet | Transgenic mouse model | Increased survival | Plumbagin |
| Nobiletin | Not Specified in Snippet | Reduces lipid accumulation | Diet-induced obese mice | Ameliorates metabolic syndrome | Not Specified in Snippet |
| Quercetin | Colorectal Carcinoma | Not Specified in Snippet | Not Specified in Snippet | Attenuated invasion | Not Specified in Snippet |
Key Signaling Pathways Targeted by Anticancer Flavones
Flavones exert their anticancer effects by modulating a multitude of signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and metastasis. Understanding these pathways is crucial for designing mechanistic studies and interpreting efficacy data. The primary signaling cascades impacted by flavones include the MAPK/ERK, PI3K/Akt/mTOR, and NF-κB pathways.[4][5]
Figure 1. Key signaling pathways modulated by anticancer flavones.
Experimental Protocols for In Vivo Validation
To rigorously assess the anticancer activity of a novel flavone such as this compound, a well-defined in vivo experimental workflow is essential. The following protocol outlines a standard approach using a xenograft mouse model.
Experimental Workflow: Xenograft Mouse Model
Figure 2. A typical experimental workflow for in vivo validation.
Detailed Methodologies
-
Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., HT-29 for colorectal cancer, A549 for lung cancer) are cultured under standard conditions.
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
-
Tumor Implantation and Growth Monitoring:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored by measuring the length and width with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound, dissolved in a suitable vehicle (e.g., corn oil, DMSO/saline mixture), is administered at predetermined doses. The route of administration (oral gavage, intraperitoneal injection) will depend on the compound's bioavailability. A positive control group receiving a standard chemotherapeutic agent is often included for comparison.
-
-
Endpoint Analysis:
-
At the end of the study (due to tumor size limits or a predefined time point), mice are euthanized, and tumors are excised, weighed, and measured.
-
A portion of the tumor tissue is fixed in formalin for histopathological and immunohistochemical analysis to assess cell morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
-
Another portion of the tumor is snap-frozen for molecular analysis (Western blot, RT-qPCR) to investigate the effect of the treatment on the target signaling pathways.
-
Concluding Remarks
While direct in vivo evidence for this compound is yet to be established, the extensive research on other flavones provides a solid foundation for predicting its anticancer potential and for designing robust validation studies. By employing the comparative data, understanding the key signaling pathways, and following rigorous experimental protocols, researchers can effectively evaluate the therapeutic promise of this and other novel flavone compounds. The main challenge in the clinical application of flavonoids is often their poor bioavailability, which may necessitate the development of novel delivery systems or combination therapies to enhance their in vivo effects.[6]
References
- 1. The antitumor activities of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hallmarks of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anticancer Properties: Taiwanhomoflavone B vs. Amentoflavone
A comprehensive review of the current scientific literature reveals a significant disparity in the available research on the anticancer properties of Taiwanhomoflavone B and amentoflavone. While a substantial body of evidence details the mechanisms of amentoflavone's anticancer activity, specific experimental data on this compound remains elusive. This guide, therefore, presents a detailed analysis of amentoflavone's established anticancer effects and highlights the knowledge gap concerning this compound.
Introduction
Flavonoids, a diverse group of naturally occurring polyphenolic compounds, have garnered considerable attention in cancer research for their potential therapeutic properties. Among these, biflavonoids, which are dimers of flavonoid units, have shown promising anticancer activities. This guide focuses on two such biflavonoids: this compound and amentoflavone. Amentoflavone, found in various medicinal plants, has been extensively studied for its ability to inhibit cancer cell growth through multiple mechanisms. This compound, isolated from Taiwanofungus camphoratus, is a less-studied compound, and as of the latest literature search, specific data on its anticancer effects, including IC50 values, and its impact on apoptosis, cell cycle, and signaling pathways, are not available.
Amentoflavone: A Multifaceted Anticancer Agent
Amentoflavone has demonstrated significant anticancer activity across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.
Data Presentation: Anticancer Activity of Amentoflavone
Due to the absence of direct comparative studies and specific data for this compound, the following table summarizes the reported IC50 values for amentoflavone in various cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 150 | [1] |
| Non-small cell lung cancer (NSCLC) | Lung Cancer | Not specified | [2] |
| Bladder cancer | Bladder Cancer | 200 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, exposure time, and assay used.
Mechanisms of Action of Amentoflavone
1. Induction of Apoptosis:
Amentoflavone is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It achieves this through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[4][5]
-
Intrinsic Pathway: Amentoflavone can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] This triggers a cascade of events involving the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[4][5] It also modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[1]
-
Extrinsic Pathway: Amentoflavone can enhance the expression of death receptors like Fas and their ligands (FasL), initiating the extrinsic apoptotic pathway.[3] This pathway also leads to the activation of caspase-8 and subsequently caspase-3.[2]
2. Cell Cycle Arrest:
Amentoflavone can halt the progression of the cell cycle in cancer cells, thereby preventing their proliferation. It has been shown to induce cell cycle arrest at different phases, including G1/G0 and G2/M, depending on the cancer cell type.[2][4][6]
-
G1/G0 Arrest: In non-small cell lung cancer cells, amentoflavone induces G1/G0 arrest by downregulating the expression of cyclin D1 and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6, while upregulating the expression of CDK inhibitors such as p21 and p27.[2][4]
-
G2/M Arrest: In ovarian cancer cells, amentoflavone can cause G2/M phase arrest by decreasing the expression of CDK1/2 and increasing p21 expression.[6]
3. Modulation of Signaling Pathways:
Amentoflavone's anticancer effects are mediated by its ability to interfere with several critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Signaling Pathway: Amentoflavone is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4][7][8][9][10] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active and promotes cancer cell proliferation and survival while inhibiting apoptosis. Amentoflavone can block the activation of NF-κB, leading to the downregulation of its target genes involved in cell survival and proliferation.[2][7][9]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is another critical survival pathway that is often hyperactivated in cancer. Amentoflavone has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[4][8]
-
ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Amentoflavone can also modulate the ERK signaling pathway as part of its anticancer mechanism.[4][8]
This compound: An Uncharted Territory in Cancer Research
Despite its structural similarity to other bioactive flavonoids, this compound remains largely uninvestigated for its anticancer potential. The current scientific literature lacks specific experimental data on its effects on cancer cells. While one study indicated that an extract from Taiwanofungus camphoratus could inhibit the STAT3 signaling pathway, it did not specifically attribute this activity to this compound. The STAT3 pathway is a critical regulator of cell growth and proliferation, and its inhibition is a promising strategy in cancer therapy. This finding suggests a potential avenue for future research into the anticancer mechanisms of this compound.
Experimental Protocols
To facilitate future research and ensure reproducibility, this section provides detailed methodologies for key experiments used to assess the anticancer properties of flavonoids.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or amentoflavone) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at the desired concentrations for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The DNA content is proportional to the fluorescence intensity. Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspase-3, Bcl-2, p53, p-Akt, NF-κB).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Amentoflavone's Anticancer Mechanisms Workflow
Caption: Workflow of Amentoflavone's Anticancer Mechanisms.
Proposed Signaling Pathway for Amentoflavone-Induced Apoptosis
Caption: Amentoflavone-Induced Apoptotic Signaling Pathways.
Conclusion
Amentoflavone is a well-documented anticancer agent with a clear ability to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of key signaling pathways like NF-κB, PI3K/Akt, and ERK. In stark contrast, there is a significant lack of published experimental data on the anticancer properties of this compound. While preliminary findings on the extract from its natural source hint at a potential interaction with the STAT3 pathway, dedicated studies are urgently needed to elucidate its specific mechanisms of action. This guide underscores the necessity for further research into this compound to determine its potential as a therapeutic agent and to enable a direct and meaningful comparison with its more studied counterpart, amentoflavone. Researchers are encouraged to utilize the provided experimental protocols to investigate the anticancer effects of this compound and contribute to filling this critical knowledge gap.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 3. Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoreversal Agents from Taiwanofungus Genus and Their More Potent Methyl Derivatives Targeting Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Molecular Docking Analysis of Taiwanhomoflavone B and Other Biflavonoids Against the mTOR Kinase Domain
For Immediate Release
This guide presents a comparative analysis of the molecular docking of Taiwanhomoflavone B with other notable biflavonoids against the ATP-binding site of the mammalian target of rapamycin (mTOR). While direct experimental or in silico docking data for this compound is not currently available in public literature, this guide provides a framework for comparison by detailing the docking performance of other structurally similar biflavonoids. The methodologies and potential interaction patterns described herein offer a predictive insight into the binding capabilities of this compound, serving as a valuable resource for researchers in drug discovery and molecular biology.
Introduction
Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including anticancer properties. A key mechanism underlying their therapeutic potential is the inhibition of crucial cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1][2] Consequently, the ATP-binding site of the mTOR kinase domain represents a prime target for the development of novel anticancer agents.
This guide focuses on the comparative molecular docking of several biflavonoids against the mTOR kinase domain. Due to the current absence of specific molecular docking studies on this compound, we present data from a comprehensive study on other biflavonoids to establish a baseline for comparison. This approach allows for an informed hypothesis on the potential binding affinity and interaction of this compound with mTOR.
Comparative Docking Analysis
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented by the binding energy. Lower binding energy values indicate a more stable and favorable interaction.
A study investigating the inhibitory potential of biflavonoids from Selaginella doederleinii against the ATP-binding site of mTOR provides the comparative data for this guide.[2] The binding affinities of these biflavonoids are presented in Table 1. For context, the binding affinity of the known mTOR inhibitor PP242 is also included.
Table 1: Comparative Binding Affinities of Biflavonoids against the ATP-binding site of mTOR
| Compound | Biflavonoid Subclass | Binding Affinity (kcal/mol) |
| Amentoflavone | Flavone-Flavone | -10.8 |
| 7''-O-methylamentoflavone | Flavone-Flavone | -10.5 |
| Bilobetin | Flavone-Flavone | -10.2 |
| Ginkgetin | Flavone-Flavone | -9.8 |
| Isoginkgetin | Flavone-Flavone | -9.7 |
| 3',3'''-Binaringenin | Flavanone-Flavanone | -7.9 |
| PP242 (Reference Inhibitor) | - | -6.1 |
Data sourced from a molecular docking study on biflavonoids from Selaginella doederleinii targeting mTOR.[2]
The data clearly indicates that all the studied biflavonoids exhibit stronger binding affinities for the mTOR ATP-binding site than the reference inhibitor PP242, suggesting they could be potent mTOR inhibitors.[2] Amentoflavone displayed the highest binding affinity among the tested compounds.
Hypothetical Docking of this compound
While specific data is unavailable, we can hypothesize the potential interaction of this compound with the mTOR ATP-binding site based on its structure. This compound is a biflavonoid composed of two flavone units linked together. Its structure shares similarities with the biflavonoids listed in Table 1, particularly amentoflavone and its derivatives. Given these structural similarities, it is plausible that this compound would also exhibit a strong binding affinity for the mTOR kinase domain. The presence of multiple hydroxyl groups on its structure would likely facilitate the formation of hydrogen bonds with key amino acid residues within the ATP-binding pocket, a common interaction pattern observed for flavonoid-based inhibitors.
Experimental Protocols
The following is a generalized protocol for molecular docking of biflavonoids with mTOR, based on common methodologies reported in the literature.[3][4][5][6][7]
1. Software and Resources:
-
Molecular Graphics and Visualization: PyMOL, Discovery Studio Visualizer
-
Docking Software: AutoDock Vina
-
Ligand and Receptor Preparation: AutoDockTools (ADT)
-
Protein Data Bank (PDB) ID for mTOR kinase domain: (e.g., 4JT6)
-
Ligand Structures: 3D structures of biflavonoids obtained from databases like PubChem or synthesized using chemical drawing software.
2. Receptor Preparation:
-
The 3D crystal structure of the mTOR kinase domain is downloaded from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the receptor.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared receptor is saved in the PDBQT file format, which is required by AutoDock Vina.
3. Ligand Preparation:
-
The 3D structures of the biflavonoid ligands are obtained or drawn.
-
The ligands are energy minimized using a suitable force field.
-
Gasteiger charges are computed, and non-polar hydrogens are merged.
-
The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligands are saved in the PDBQT file format.
4. Molecular Docking using AutoDock Vina:
-
A grid box is defined to encompass the ATP-binding site of the mTOR kinase domain. The coordinates of the known inhibitor PP242 can be used to center the grid box.
-
The docking simulation is performed using AutoDock Vina. The software samples different conformations of the ligand within the defined binding site and calculates the binding energy for each conformation.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted to improve the accuracy of the results.[6]
5. Analysis of Docking Results:
-
The docking results are analyzed to identify the ligand conformation with the lowest binding energy, which represents the most likely binding pose.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[8][9][10][11][12]
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Conclusion
This comparative guide provides a comprehensive overview of the molecular docking of biflavonoids against the mTOR kinase domain. While direct experimental data for this compound is lacking, the strong binding affinities of structurally similar biflavonoids, particularly amentoflavone, suggest that this compound is a promising candidate for mTOR inhibition. The detailed experimental protocol and illustrative diagrams serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound and other biflavonoids as anticancer agents. Further in silico and in vitro studies are warranted to validate the hypothetical binding of this compound and to elucidate its precise mechanism of action.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Flavonoids as Putative Epi-Modulators: Insight into Their Binding Mode with BRD4 Bromodomains Using Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium [medium.com]
- 10. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 12. youtube.com [youtube.com]
Unraveling the Molecular Target of Taiwanhomoflavone B in Cancer: A Comparative Guide
While the direct molecular binding partner of Taiwanhomoflavone B in cancer cells remains to be definitively identified, current research strongly indicates its mechanism of action involves the activation of the ERK/c-JUN signaling pathway, leading to apoptosis in poorly differentiated cancer cells. This guide provides a comparative analysis of this compound and other small molecules that modulate this pathway, offering insights for researchers and drug development professionals.
This comparison focuses on the downstream effects on the ERK/c-JUN pathway, providing a basis for evaluating this compound against other compounds that induce apoptosis through similar mechanisms.
Comparative Analysis of Pathway-Modulating Compounds
To provide a clear comparison, the following table summarizes the quantitative data for this compound and alternative compounds known to influence the ERK/c-JUN pathway.
| Compound | Cancer Cell Line | IC50 | Effect on ERK Phosphorylation | Effect on c-JUN Phosphorylation |
| This compound | HCT 116 (Colon) | 74.82 µM[1] | Upregulation | Upregulation |
| MIA PaCa-2 (Pancreatic) | 33.18 µM[1] | Upregulation | Upregulation | |
| Anisomycin | DU 145 (Prostate) | Not specified | Not specified | Prolonged activation |
| HL-60 (Leukemia) | Not specified | No induction | Time-dependent induction | |
| Etoposide | SGC7901 (Gastric) | Time & dose-dependent | Time-dependent induction | Not specified |
| BGC823 (Gastric) | Time & dose-dependent | Time-dependent induction | Not specified | |
| U937 (Leukemia) | 100 µM | Modest, sustained recruitment | Transient increases | |
| Sorafenib | HuH-7 (Hepatocellular) | Dose-dependent | Not specified | Synergistic activation with melatonin |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for assessing protein phosphorylation.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Detailed Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are detailed methodologies for key experiments.
Western Blotting for Phospho-ERK and Phospho-c-JUN
-
Cell Lysis: After treatment with the compound of interest, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-ERK (Thr202/Tyr204), total ERK, phospho-c-JUN (Ser73), and total c-JUN.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.
Conclusion
While the precise molecular target of this compound is an area for future investigation, its ability to induce apoptosis through the activation of the ERK/c-JUN pathway is a significant finding. By comparing its effects with other compounds that modulate this pathway, researchers can better understand its potential as a therapeutic agent and design further studies to elucidate its complete mechanism of action. The provided protocols and diagrams serve as a foundational resource for these ongoing research efforts.
References
A Researcher's Guide to Reproducible Antiviral Studies of Flavonoids
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral effects of selected flavonoids, with a focus on Dengue and Chikungunya viruses. While the initial aim was to analyze reproducibility studies of Taiwanhomoflavone B, a lack of specific public data on this compound has necessitated a broader examination of well-documented flavonoids. This guide emphasizes the importance of standardized experimental protocols to ensure the reproducibility and comparability of findings in the quest for novel antiviral therapies.
Comparative Antiviral Efficacy of Selected Flavonoids
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have demonstrated a wide range of biological activities, including potent antiviral effects.[1][2] Their mechanisms of action are diverse, targeting various stages of the viral life cycle, from entry and replication to protein synthesis and release.[3] This section compares the in vitro antiviral activities of several well-studied flavonoids against Dengue virus (DENV) and Chikungunya virus (CHIKV).
| Flavonoid | Virus | Cell Line | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) | Reference |
| Baicalein | Chikungunya virus (CHIKV) | Vero | 1.891 | 6.997 | 188.4 | [1][4] |
| Chikungunya virus (CHIKV) | BHK-21 | - | 12 | - | [3] | |
| Dengue virus type 2 (DENV-2) | Vero | 14.9 | - | >55.2 | [3] | |
| Fisetin | Chikungunya virus (CHIKV) | Vero | 8.444 | 29.5 | 23.02 | [1][4] |
| Dengue virus type 2 (DENV-2) | Vero | 43.12 (pretreatment) | - | 5.72 | [5] | |
| Dengue virus type 2 (DENV-2) | Vero | 55 (post-treatment) | - | 4.49 | [5] | |
| Quercetagetin | Chikungunya virus (CHIKV) | Vero | 13.85 | 43.52 | 16.3 | [1][4] |
| Quercetin | Dengue virus type 2 (DENV-2) | Vero | 35.7 (post-adsorption) | - | 7.07 | [6] |
| Dengue virus type 2 (DENV-2) | Vero | 28.9 (continuous treatment) | - | 8.74 | [6] | |
| Glabranine | Dengue virus | LLC-MK2 | - | 25 (70% inhibition) | - | [7][8] |
| 7-O-methyl-glabranine | Dengue virus | LLC-MK2 | - | 25 (70% inhibition) | - | [7][8] |
Experimental Protocols for Antiviral Activity Assessment
Reproducibility in antiviral research hinges on the detailed and consistent application of experimental methodologies. Below are summaries of key protocols frequently employed in the study of flavonoid antiviral activity.
Cell Culture and Virus Propagation
Vero (African green monkey kidney) and BHK-21 (baby hamster kidney) cells are commonly used for the propagation of CHIKV and DENV.[1][3] Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator. Virus stocks are generated by infecting confluent cell monolayers and harvesting the supernatant after the observation of a significant cytopathic effect (CPE).
Cytotoxicity Assay (MTT Assay)
Prior to assessing antiviral activity, the cytotoxicity of the flavonoid is determined to ensure that any observed antiviral effect is not due to cell death.
-
Seed cells in a 96-well plate and incubate until confluent.
-
Treat the cells with serial dilutions of the flavonoid compound and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.[9][10]
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Pre-treat cells with different concentrations of the flavonoid for a specified time (e.g., 1-2 hours).
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the flavonoid.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the flavonoid.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 value is the concentration of the flavonoid that reduces the number of plaques by 50% compared to the untreated virus control.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify viral RNA levels, providing a measure of viral replication.[11][12]
-
Infect cells with the virus in the presence or absence of the flavonoid.
-
At various time points post-infection, lyse the cells and extract total RNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Perform real-time PCR using primers and probes specific to a viral gene.
-
The viral RNA copy number is determined by comparing the cycle threshold (Ct) values to a standard curve of known concentrations.[11]
Western Blotting
Western blotting is employed to detect and quantify the expression of specific viral proteins.[13][14][15]
-
Infect cells and treat with the flavonoid as in the qRT-PCR protocol.
-
Lyse the cells at different time points and determine the total protein concentration.
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the viral protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent or fluorescent substrate and image the blot. The intensity of the bands corresponds to the amount of viral protein.[16]
Signaling Pathways and Experimental Workflows
The antiviral mechanisms of flavonoids often involve the modulation of host cell signaling pathways. For instance, some flavonoids have been shown to interfere with pathways essential for viral replication or to stimulate the host's innate immune response.[2]
Figure 1: General mechanisms of flavonoid antiviral action.
References
- 1. Antiviral activity of selected flavonoids against Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iranarze.ir [iranarze.ir]
- 5. Antiviral Role of Phenolic Compounds against Dengue Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral effect of flavonoids on the dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asm.org [asm.org]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
Unveiling the Anticancer Potential: A Structure-Activity Relationship Analysis of Taiwanhomoflavone B and Its Analogs
A deep dive into the cytotoxic effects of Taiwanhomoflavone B and its related C-methylated biflavonoids reveals crucial structural determinants for their anticancer activity. This guide provides a comparative analysis of their performance against various cancer cell lines, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
This compound, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana, has demonstrated notable cytotoxic effects against oral epidermoid carcinoma (KB) and hepatoma (Hepa-3B) cells.[1] Its unique structure, characterized by the linkage of two flavonoid moieties with methyl group substitutions, has prompted further investigation into the structure-activity relationships (SAR) of this class of compounds. Understanding how modifications to this biflavonoid scaffold impact its anticancer potency is critical for the rational design of more effective therapeutic agents.
Comparative Cytotoxicity of this compound and Analogs
The cytotoxic activity of this compound and its naturally occurring analogs, primarily other biflavonoids isolated from Cephalotaxus species, has been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, highlights the variance in potency and selectivity conferred by different substitution patterns on the biflavonoid core.
| Compound | Structure | Cancer Cell Line | Activity (ED₅₀/IC₅₀) µg/mL | Activity (ED₅₀/IC₅₀) µM |
| This compound | C-methylated biflavone | KB (Oral Epidermoid Carcinoma) | 3.8 | ~6.9 |
| Hepa-3B (Hepatoma) | 3.5 | ~6.4 | ||
| Taiwanhomoflavone A | C-methylated biflavone | KB (Oral Epidermoid Carcinoma) | 3.4 | ~6.2 |
| COLO-205 (Colon Carcinoma) | 1.0 | ~1.8 | ||
| Hepa-3B (Hepatoma) | 2.0 | ~3.6 | ||
| HeLa (Cervix Tumor) | 2.5 | ~4.5 | ||
| 6-methyl-4',7,7"-tri-O-methylamentoflavone | C-methylated tri-O-methylamentoflavone | A549 (Lung Carcinoma) | - | Potent antitumor activity reported |
| HT-29 (Colon Adenocarcinoma) | - | Potent antitumor activity reported |
Note: The molecular weight of this compound and A is approximately 550 g/mol , which was used for the µM conversion. The exact molecular weight may vary slightly based on the specific isomeric structure. Data for 6-methyl-4',7,7"-tri-O-methylamentoflavone was reported as having "potent antitumor activity" without specific IC₅₀ values being readily available in the initial findings.[2]
-
C-Methylation and Linkage: The presence of C-methylation and the specific linkage between the two flavonoid units are fundamental for the cytotoxic activity of these compounds.
-
Hydroxylation and Methoxylation Patterns: The degree and position of hydroxyl and methoxy groups on the aromatic rings significantly influence the potency and cancer cell line selectivity. For instance, the structural differences between Taiwanhomoflavone A and B lead to variations in their activity profiles across different cell lines.[1][3]
-
Substitution on Amentoflavone Core: The analog 6-methyl-4',7,7"-tri-O-methylamentoflavone, which has a different core structure (amentoflavone) but shares the C-methylation feature, also exhibits strong anticancer properties, suggesting that the C-methylated biflavonoid scaffold is a promising template for anticancer drug development.[2]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs typically involves the following key experimental methodologies:
Cell Culture and Treatment
Human cancer cell lines, such as KB, Hepa-3B, COLO-205, and HeLa, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test compounds (e.g., this compound or its analogs) for a specified period, typically 48 to 72 hours.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The principle of this assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Reagent Preparation: An MTT stock solution (e.g., 5 mg/mL in phosphate-buffered saline) is prepared and filtered.
-
Incubation: After the compound treatment period, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal effective concentration (ED₅₀) or half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing the SAR Workflow and Signaling Pathways
To better understand the process of SAR analysis and the potential mechanisms of action of these compounds, the following diagrams were generated.
References
- 1. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl flavonoids, biflavones, and flavonoids from Cephalotaxus harringtonia var. nana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Cytotoxic C-Methylated Biflavone from the Stem of Cephalotaxus wilsoniana [jstage.jst.go.jp]
Comparative Efficacy of Flavonoids in Murine Cancer Models: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of select flavonoids in mouse models of cancer. While direct in vivo validation data for Taiwanhomoflavone B is not currently available in the public domain, this document serves as a valuable resource by summarizing the well-documented anti-cancer effects of structurally and functionally related flavonoids, such as Kaempferol and other isoflavones. The data presented here can inform the design of future preclinical studies for novel flavonoid compounds like this compound.
Quantitative Analysis of Anti-Tumor Efficacy
The following table summarizes the quantitative outcomes of in vivo studies for selected flavonoids, offering a comparative look at their anti-tumor potential in various cancer models.
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Kaempferol | Osteosarcoma (U-2 OS cells) | BALB/c nu/nu | 25 and 50 mg/kg | Oral | Significantly decreased tumor weight and volume compared to control.[1] | [1][2] |
| Kaempferol | Pancreatic Cancer (PANC-1 cells) | BALB/c | 100 mg/kg | Not Specified | Significantly suppressed tumor growth (weight and volume) compared to control.[3] | [3] |
| Kaempferol | Cholangiocarcinoma (HCCC9810 and QBC939 cells) | Not Specified | Not Specified | Not Specified | Reduced volume of subcutaneous xenografts and number of lung metastases.[4] | [4] |
| Genistein & Daidzein | Stomach Cancer (MKN45cl85 cells) | Not Specified | Not Specified | Intraperitoneal | AglyMax (a mix of isoflavones) significantly inhibited tumor growth. Daidzein and Genistein showed lesser suppression.[5] | [5] |
| Soy Isoflavone Extracts | Breast Cancer (MCF-7 cells) | Nude Mice | 6.25 and 12.5 g/kg | Diet | Stimulated the growth of estrogen-dependent tumors.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
1. Kaempferol in Osteosarcoma Xenograft Model [1][2]
-
Animal Model: Male BALB/c nude mice were used.
-
Cell Line: Human osteosarcoma U-2 OS cells were injected to establish the tumor model.
-
Treatment: Mice were orally administered with Kaempferol at doses of 25 and 50 mg/kg. A control group received a vehicle (DMSO).
-
Endpoints: Tumor volume and weight were measured to assess the anti-tumor activity of Kaempferol.
2. Kaempferol in Pancreatic Cancer Xenograft Model [3]
-
Animal Model: Male BALB/c mice (4-6 weeks old).
-
Cell Line: Approximately 1 x 10^7 PANC-1 cells were subcutaneously injected.
-
Treatment: Mice were treated with 100 mg/kg of Kaempferol.
-
Endpoints: Tumor growth (volume and weight) and body weight of the mice were monitored.
3. Soy Isoflavones in Breast Cancer Xenograft Model [6]
-
Animal Model: Nude mice.
-
Cell Line: Estrogen-dependent human breast cancer cells (MCF-7) were implanted.
-
Treatment: Mice were fed diets containing different doses of soy isoflavone extracts (6.25, 12.5, and 25 g/kg).
-
Endpoints: Tumor growth, pS2 expression, cell proliferation (Ki-67 expression), and serum estrogen levels were evaluated.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their anti-cancer effects by modulating various signaling pathways. Understanding these mechanisms is key to developing targeted cancer therapies.
Kaempferol's Anti-Cancer Mechanism:
Kaempferol has been shown to modulate several critical signaling pathways involved in cancer progression:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.[7]
-
MAPK/ERK Pathway: Kaempferol can suppress this pathway, which is crucial for cell growth and division.[2]
-
NF-κB Pathway: By inhibiting the NF-κB pathway, Kaempferol can reduce inflammation and cell survival.[8]
-
Apoptosis Induction: Kaempferol can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[3][7]
The following diagram illustrates the key signaling pathways modulated by Kaempferol.
Experimental Workflow for In Vivo Efficacy Validation:
The general workflow for validating the efficacy of a compound like this compound in a mouse model is depicted below.
While in vivo data for this compound remains to be established, the extensive research on related flavonoids like Kaempferol provides a strong foundation for future investigations. The comparative data and established protocols in this guide are intended to facilitate the design of robust preclinical studies to evaluate the therapeutic potential of novel flavonoid compounds. Future research should aim to conduct head-to-head comparisons of this compound with established flavonoids in relevant cancer models to ascertain its relative efficacy and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Soy isoflavone extracts stimulate the growth of nude mouse xenografts bearing estrogen-dependent human breast cancer cells (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
A Comparative Phytochemical Analysis of Biflavonoids in Cephalotaxus Species
A Guide for Researchers, Scientists, and Drug Development Professionals
The genus Cephalotaxus, commonly known as plum yews, is a source of structurally diverse and biologically active compounds. Among these, biflavonoids—dimeric flavonoids—have garnered significant interest for their potential therapeutic properties, including antitumor and neuroprotective effects. This guide provides a comparative analysis of the biflavonoid content across different Cephalotaxus species, supported by experimental data from peer-reviewed literature. It aims to serve as a valuable resource for phytochemical research and drug discovery.
Comparative Analysis of Biflavonoid Content
The distribution and diversity of biflavonoids vary among different Cephalotaxus species. While comprehensive quantitative data across all species is limited in the current literature, qualitative analyses have identified several key biflavonoids. Cephalotaxus harringtonia and Cephalotaxus oliveri are the most studied species in this regard.
Below is a summary of the identified biflavonoids in various Cephalotaxus species. The table highlights the presence or absence of these compounds and includes quantitative data for ginkgetin in Cephalotaxus harringtonia, as reported in a recent study.
Table 1: Distribution of Biflavonoids in Cephalotaxus Species and Quantitative Data for Ginkgetin in C. harringtonia
| Biflavonoid | C. harringtonia var. nana | C. harringtonia var. harringtonia | C. oliveri | Ginkgetin Content in C. harringtonia (mg/g of extract)[1] |
| 6-Methyl-4',7,7″-tri-O-methylamentoflavone | ✓[2] | - | ||
| 7,4′,7″′,4″′-Tetra-O-methyl amentoflavone | ✓[3] | - | ||
| 7,4′,7″-Tri-O-methyl amentoflavone | ✓[3] | - | ||
| Ginkgetin | ✓[3] | Buds: Trace Leaves: 0.13 ± 0.01 Stems: 0.08 ± 0.01 | ||
| Sequoiaflavone | ✓[3] | - | ||
| Oliveriflavone A | ✓[4] | - | ||
| Oliveriflavone B | ✓[4] | - | ||
| Oliveriflavone C | ✓[4] | - | ||
| Umcephabiflovin B | ✓[5] | - |
Note: "✓" indicates the presence of the biflavonoid. Blank cells indicate that the compound has not been reported in that species in the reviewed literature. Quantitative data for ginkgetin is presented as mean ± standard deviation.
Experimental Protocols
The isolation, identification, and quantification of biflavonoids from Cephalotaxus species involve a multi-step process. Below are detailed methodologies for the key experiments cited in the literature.
Sample Preparation and Extraction
A standardized procedure for the preparation and extraction of biflavonoids from Cephalotaxus plant material is crucial for reproducible results.
-
Plant Material Collection and Preparation : The leaves, stems, or buds of the Cephalotaxus species are collected and air-dried in a well-ventilated, shaded area to prevent degradation of phytochemicals. The dried plant material is then ground into a fine powder.
-
Solvent Extraction : The powdered plant material (e.g., 10 g) is typically extracted with ethanol (e.g., 300 mL) using a reflux apparatus for a specified duration (e.g., 3 hours). This process is often repeated multiple times (e.g., three times) to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 55°C) to yield the crude extract[1].
-
Fractionation : The crude extract can be further fractionated to isolate compounds of interest. For instance, a methanol extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate, to separate different classes of compounds[2].
Isolation and Purification of Biflavonoids
Column chromatography is a primary technique for the isolation and purification of individual biflavonoids from the crude extract or its fractions.
-
Column Chromatography : The extract is subjected to column chromatography on a stationary phase like silica gel. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is used to separate the compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC) : Further purification is often achieved using preparative or semi-preparative HPLC with a reverse-phase column (e.g., C18)[2].
Quantification of Biflavonoids by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a reliable method for quantifying known biflavonoids.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, and a variable wavelength detector is used[1].
-
Chromatographic Conditions [1]:
-
Column : YMC Pack Pro C18 (4.6 × 250 mm, 5 µm).
-
Mobile Phase : A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
-
Elution Gradient : 0–10 min, 7% B; 40 min, 60% B; 45 min, 100% B; 50 min, 7% B; and 60 min, 7% B.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection Wavelength : 270 nm.
-
-
Calibration Curve : Standard solutions of the biflavonoids of interest (e.g., ginkgetin) are prepared in a suitable solvent like methanol at various concentrations to construct a calibration curve. The concentration of the biflavonoid in the plant extracts is then determined by comparing its peak area to the calibration curve[1].
Structural Elucidation by UPLC-QTOF-MS/MS and NMR
For the identification of unknown biflavonoids and the confirmation of the structure of known ones, advanced spectroscopic techniques are employed.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) : This technique provides high-resolution mass data, which is crucial for determining the elemental composition of the compounds and their fragments.
-
General Parameters : An Agilent 6520 QTOF-MS/MS system coupled with an Agilent 1200 HPLC is a representative setup. Nitrogen is used as the drying and collision gas in positive ion mode. Key parameters include a heated capillary temperature of 350°C, nebulizer pressure of 40 psi, and a mass detection range of 100–1500 m/z[6].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of biflavonoids. These experiments provide detailed information about the carbon skeleton and the connectivity of protons and carbons. For complex biflavonoids, advanced techniques may be necessary to resolve overlapping signals[2].
Visualizing the Phytochemical Analysis Workflow
The following diagrams illustrate the general workflow for the comparative phytochemical analysis of biflavonoids in Cephalotaxus species.
Caption: Workflow for Biflavonoid Analysis in Cephalotaxus.
Caption: Analytical Techniques for Biflavonoid Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl flavonoids, biflavones, and flavonoids from Cephalotaxus harringtonia var. nana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonolignans and biflavonoids from Cephalotaxus oliveri exert neuroprotective effect via Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Validating Pharmacophore Models for Taiwanhomoflavone B Screening
This guide provides a comprehensive comparison of methods for validating pharmacophore models, with a specific focus on screening for potential inhibitors or modulators related to Taiwanhomoflavone B. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The guide details experimental protocols, presents data in a comparative format, and visualizes key workflows and biological pathways.
This compound, a flavonoid compound, belongs to a class of molecules known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] These activities are often attributed to their interaction with various protein targets within cellular signaling pathways.[2][3] Pharmacophore modeling is a powerful computational technique used in virtual screening to identify novel molecules that share the essential structural features required for binding to a specific biological target.[4] The validation of a pharmacophore model is a critical step to ensure its ability to distinguish between active and inactive compounds, thereby increasing the efficiency and success rate of drug discovery campaigns.[4][5][6]
Overall Pharmacophore Validation Workflow
A robust validation workflow combines computational and experimental methods to build confidence in the predictive power of a pharmacophore model before committing to expensive high-throughput screening. The process begins with the generation of a pharmacophore model, followed by rigorous computational validation, and culminates in experimental verification of the top-ranked virtual hits.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of pharmacophore model [bio-protocol.org]
- 6. 2.1.2. Pharmacophore model validation [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of Taiwanhomoflavone B: A Procedural Guide
Quantitative Data from Structurally Related Flavonoids
The following table summarizes key quantitative data for Flavone, a closely related compound. This information is critical for assessing the potential environmental impact and for making informed decisions regarding waste management.
| Property | Value | Compound | Source |
| Toxicity to Freshwater Fish | LC50: 3.3 - 3.71 mg/L, 96h (Pimephales promelas) | Flavone | [1] |
| log Pow (Octanol-water partition coefficient) | 3.56 | Flavone | [1] |
| Melting Point/Range | 95 - 98 °C / 203 - 208.4 °F | Flavone | [1] |
| Persistence and Degradability | Soluble in water, persistence is unlikely. | Flavone | [1] |
| Aquatic Hazard | Toxic to aquatic life.[2] | Flavone | [2] |
Note: This data is for Flavone and should be used as a conservative estimate for the properties of Taiwanhomoflavone B. A substance-specific risk assessment should always be conducted.
Standard Operating Procedure for Disposal
Adherence to a strict, step-by-step disposal process is essential. The following protocol is designed to minimize risk to personnel and the environment.
Experimental Protocol: Waste Neutralization and Disposal
-
Decontamination of Labware:
-
All glassware, spatulas, and other equipment that have come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all residues.
-
The solvent rinse should be collected and treated as chemical waste.
-
Following the solvent rinse, wash the labware with soap and plenty of water.[3]
-
-
Management of Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a dust mask if the compound is in powder form.[2][3]
-
Clean up spills mechanically, avoiding dust formation.[5] Use non-sparking tools.[3]
-
Collect the spilled material in a designated, labeled container for hazardous waste.
-
Ventilate the affected area after cleanup is complete.[5]
-
-
Disposal of Unused or Expired Compound:
-
Unused or expired this compound should be treated as chemical waste.
-
Do not dispose of the compound down the drain or in the general trash. Discharge into the environment must be avoided.[2]
-
The compound should be offered to a licensed disposal company for incineration or other appropriate disposal methods.[2]
-
-
Waste Stream Classification:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and disposal procedures.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the key decision points and actions.
This procedural guide, based on the best available data for related compounds, provides a foundation for the safe disposal of this compound. Always prioritize a thorough risk assessment and consultation with your institution's safety officers to ensure full compliance and safety.
References
Essential Safety and Operational Guide for Handling Taiwanhomoflavone B
Disclaimer: No specific Safety Data Sheet (SDS) for Taiwanhomoflavone B is publicly available. The following guidance is based on the safety profiles of structurally related flavone compounds. Researchers must exercise caution and perform a thorough risk assessment before handling this substance.
This guide provides essential safety, handling, and disposal information for laboratory personnel working with this compound. It is intended for researchers, scientists, and professionals in drug development.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation.
Recommended Personal Protective Equipment:
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | EN 374 |
| Laboratory coat | Standard work clothing | |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | For handling powder where nuisance levels of dust are expected[2] |
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust formation.
-
Ensure an eyewash station and safety shower are readily accessible.
II. Physical and Chemical Properties (Based on Flavone)
The following table summarizes the known physical and chemical properties of flavone, a closely related compound. These values should be considered indicative for this compound.
| Property | Value |
| Physical State | Powder, Solid[1] |
| Appearance | White[1] |
| Odor | Odorless[1] |
| Molecular Formula | C₁₅H₁₀O₂ |
| Molecular Weight | 222.24 g/mol [3] |
| Melting Point | 95 - 98 °C / 203 - 208.4 °F[1] |
| Solubility | Soluble in water[1] |
III. Handling and Storage Procedures
Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use non-sparking tools.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Clean all contaminated surfaces.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents.[1]
IV. Spill and Disposal Plan
Spill Response:
-
Evacuate: For large spills, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For powdered spills, avoid raising dust. Moisten the material with water if appropriate before sweeping it up. For liquid spills, use an absorbent material.
-
Collection: Collect the spilled material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1]
-
Consider offering surplus and non-recyclable solutions to a licensed disposal company.[2]
V. Experimental Protocols
This compound (referred to as "flavone B" in some literature) has been shown to induce apoptosis in poorly differentiated cancer cells through the extrinsic pathway, involving the upregulation of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) and phosphorylated c-Jun (p-c-JUN). The following are representative protocols for key experiments to study these effects.
A. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
B. Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Analysis: Analyze the stained cells by flow cytometry.[1]
C. Western Blot for p-ERK and p-c-JUN
This technique is used to detect the levels of phosphorylated ERK and c-JUN.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-c-JUN, and total c-JUN overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
VI. Visualizations
Caption: A flowchart outlining the safe handling workflow for this compound.
Caption: The proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Flavone | C15H10O2 | CID 10680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
